5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13600-36-7 |
|---|---|
Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-methyl-3-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(8-11-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
InChI Key |
WAUSRINIZKXDNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NNN=N2 |
Canonical SMILES |
CC1=CC(=NO1)C2=NNN=N2 |
Synonyms |
1H-Tetrazole,5-(5-methyl-3-isoxazolyl)-(8CI) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole. This molecule holds potential for applications in medicinal chemistry and drug development due to the established bioisosteric relationship between the tetrazole ring and a carboxylic acid group, as well as the diverse biological activities associated with both isoxazole and tetrazole moieties. This document details a proposed synthetic pathway, experimental protocols, and a full characterization profile based on established chemical principles and spectroscopic data from related structures.
Proposed Synthesis Pathway
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the key intermediate, 5-methylisoxazole-3-carbonitrile. This intermediate is then converted to the target tetrazole via a [3+2] cycloaddition reaction with an azide source.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Synthesis of 5-Methylisoxazole-3-carbonitrile (Intermediate)
Materials:
-
5-Methylisoxazole-3-carboxamide
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane, Toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoxazole-3-carboxamide in an inert solvent.
-
Slowly add phosphorus oxychloride or thionyl chloride to the solution at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methylisoxazole-3-carbonitrile.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of this compound (Target Compound)
Materials:
-
5-Methylisoxazole-3-carbonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) as a catalyst[1][2]
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂) (for quenching excess azide)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 5-methylisoxazole-3-carbonitrile in DMF or water.[1][2]
-
Add sodium azide and the catalyst (e.g., zinc chloride or ammonium chloride).[1][2]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole ring.
-
To quench any unreacted azide, add a solution of sodium nitrite at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
The following tables summarize the expected quantitative data for the synthesized compound based on the analysis of structurally similar molecules.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 151.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | ~16.5 | br s | NH (tetrazole) |
| ~6.8 | s | CH (isoxazole) | ||
| ~2.5 | s | CH₃ (isoxazole) | ||
| ¹³C NMR | DMSO-d₆ | ~170 | C | C=N (isoxazole, C5) |
| ~158 | C | C-tetrazole (isoxazole, C3) | ||
| ~155 | C | C (tetrazole) | ||
| ~102 | CH | CH (isoxazole, C4) | ||
| ~12 | CH₃ | CH₃ (isoxazole) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | N-H stretching (tetrazole) |
| 1610-1590 | Medium | C=N stretching (isoxazole) |
| 1560-1540 | Medium | N=N stretching (tetrazole) |
| 1480-1450 | Medium | C-H bending (methyl) |
| 1100-1000 | Strong | Tetrazole ring vibrations |
| 900-800 | Strong | Isoxazole ring vibrations |
| Ionization Mode | Expected m/z | Fragment |
| ESI+ | 152.0516 | [M+H]⁺ |
| ESI- | 150.0360 | [M-H]⁻ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the characterization of the synthesized compound and the logical relationship of the spectroscopic data in structure elucidation.
Caption: General workflow for the characterization of the target compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
Conclusion
This technical guide outlines a feasible synthetic route and a comprehensive characterization plan for this compound. The provided experimental protocols are based on well-established methodologies for the synthesis of isoxazole and tetrazole derivatives. The expected characterization data, presented in a structured format, will serve as a valuable reference for researchers undertaking the synthesis and evaluation of this novel compound. The successful synthesis and characterization of this molecule could provide a new scaffold for the development of therapeutic agents.
References
An In-Depth Technical Guide to 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, and synthetic methodologies pertaining to the novel heterocyclic compound, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. This molecule merges two key pharmacophores, the isoxazole and tetrazole rings, suggesting a potential for diverse biological activities. The isoxazole moiety is a versatile scaffold found in numerous therapeutic agents, while the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties. This document aims to serve as a foundational resource for researchers engaged in the exploration of this compound for potential applications in medicinal chemistry and drug discovery.
Due to the novelty of this specific chemical entity, publicly available experimental data on its physicochemical properties is limited. This guide, therefore, draws upon established knowledge of related tetrazole and isoxazole derivatives to provide predicted properties and outlines the general experimental protocols for their determination.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented below. These values are estimations based on computational models and data from structurally similar compounds.
| Property | Predicted Value/Range |
| Molecular Formula | C₅H₅N₅O |
| Molecular Weight | 167.13 g/mol |
| Melting Point (°C) | Data not available |
| Boiling Point (°C) | Data not available |
| pKa | ~ 4-5 (acidic proton on tetrazole ring) |
| logP | Data not available |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of the synthesized and purified compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of pKa (Acid Dissociation Constant)
The pKa value quantifies the acidity of the N-H proton on the tetrazole ring.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility. A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette.
-
Procedure: The solution of the compound is titrated with the standard base solution. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity, which is a crucial parameter for predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Methodology: Shake-Flask Method
-
System Preparation: A two-phase system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) is prepared and mutually saturated.
-
Procedure: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Solubility Determination
Solubility is a fundamental property that influences a compound's bioavailability.
Methodology: Equilibrium Solubility Method
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer, ethanol) in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: The saturated solution is then filtered (using a filter that does not adsorb the compound) or centrifuged to remove the undissolved solid.
-
Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The solubility is expressed in units such as mg/mL or mol/L.
Logical Workflow for Compound Synthesis and Characterization
The synthesis and characterization of this compound would typically follow a logical progression of steps.
An In-Depth Technical Guide on 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: Current Knowledge and Synthetic Approaches
Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and a definitive IUPAC name for the compound 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole could not be identified. The absence of a dedicated entry for this molecule indicates that it may not have been synthesized or characterized to a significant extent in publicly documented research. Consequently, specific quantitative data, detailed experimental protocols, and established signaling pathways directly involving this compound are not available.
This guide, therefore, provides a comprehensive overview of the constituent heterocyclic moieties—5-methylisoxazole and 1H-tetrazole—including general synthetic strategies and known biological activities of their derivatives. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this novel chemical entity.
General Synthetic Strategies for Constituent Heterocycles
The synthesis of this compound would likely involve the coupling of the two heterocyclic rings. The following sections outline common synthetic routes for each component.
Synthesis of 5-Substituted-1H-Tetrazoles
A prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, most commonly sodium azide.[1][2][3] This reaction is often catalyzed by a Lewis acid.[3]
A general workflow for this synthesis is depicted below:
Figure 1: General synthetic pathway for 5-substituted-1H-tetrazoles.
Synthesis of 3-Substituted-5-Methylisoxazoles
The synthesis of the 5-methylisoxazole ring often proceeds through the reaction of a β-diketone or a related precursor with hydroxylamine. For a 3-substituted-5-methylisoxazole, the starting material would be a 1,3-dicarbonyl compound with the desired substituent at the appropriate position.
A generalized synthetic scheme is as follows:
Figure 2: General synthetic pathway for 3-substituted-5-methylisoxazoles.
Potential Biological Activities of Tetrazole and Isoxazole Derivatives
While no specific biological data exists for this compound, derivatives of both tetrazole and isoxazole are known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be of interest in drug discovery.
Table 1: Reported Biological Activities of Tetrazole and Isoxazole Derivatives
| Heterocyclic Core | Reported Biological Activities |
| Tetrazole | Antibacterial[4], Antifungal[1], Anticancer[1], Analgesic[1], Anti-inflammatory[1], Antidiabetic[1] |
| Isoxazole | Antibacterial (e.g., Sulfamethoxazole), Anti-inflammatory, Anticancer |
Tetrazole moieties are often used in medicinal chemistry as bioisosteres for carboxylic acids, offering improved metabolic stability.[1][2] Isoxazole-containing compounds are also present in a number of approved drugs.
Conclusion
The compound this compound remains a novel chemical entity with no readily available data regarding its specific chemical properties, synthesis, or biological activity. The information provided in this guide on the general synthesis and known activities of its constituent heterocycles, 5-methylisoxazole and 1H-tetrazole, serves as a foundational resource for researchers interested in exploring this and related compounds. Further research is required to synthesize and characterize this molecule to determine its potential applications in medicinal chemistry and materials science.
References
In-depth Technical Guide on the Spectroscopic Data of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
A comprehensive review of available spectroscopic data for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole remains challenging due to the limited publicly available experimental data for this specific compound. While the synthesis and characterization of various isoxazole and tetrazole derivatives have been reported, detailed spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this particular molecule is not readily found in the surveyed scientific literature.
This guide aims to provide a foundational understanding of the expected spectroscopic characteristics of this compound based on the known data of structurally similar compounds. Furthermore, it outlines the general experimental protocols utilized for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related chemical structures containing isoxazole and tetrazole moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~15-16 | Singlet | 1H | N-H (Tetrazole ring) |
| ~6.5-7.0 | Singlet | 1H | C-H (Isoxazole ring) |
| ~2.5 | Singlet | 3H | CH₃ (Methyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=N (Isoxazole C5) |
| ~160 | C=N (Tetrazole C5) |
| ~155 | C=N (Isoxazole C3) |
| ~100 | C-H (Isoxazole C4) |
| ~12 | CH₃ (Methyl group) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | N-H Stretch (Tetrazole) |
| ~2950-2850 | Weak-Medium | C-H Stretch (Methyl) |
| ~1620-1580 | Medium-Strong | C=N Stretch (Isoxazole & Tetrazole rings) |
| ~1500-1400 | Medium-Strong | N=N Stretch (Tetrazole ring) |
| ~1450-1350 | Medium | C-H Bend (Methyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular Ion Peak |
| Fragments | Loss of N₂, CH₃, etc. |
Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a frequency of 400-600 MHz is common. For ¹³C NMR, a frequency of 100-150 MHz is typically used.
-
Analysis: The resulting spectra are analyzed to identify chemical shifts, signal integrations, and coupling patterns, which provide information about the electronic environment and connectivity of the protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The sample is scanned with an IR spectrometer over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds and functional groups within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, as well as to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
Logical Workflow for Spectroscopic Analysis
5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole as a Carboxylic Acid Isostere: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity. Bioisosteric replacement offers a powerful approach to mitigate these liabilities while preserving or enhancing biological activity. Among the various carboxylic acid isosteres, the 5-substituted-1H-tetrazole ring has emerged as a highly successful and widely employed surrogate. This technical guide provides an in-depth exploration of 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole, a heterocyclic compound that combines the established bioisosteric properties of the tetrazole ring with the unique electronic and structural features of the 5-methylisoxazole scaffold. This document details its synthesis, physicochemical properties, and potential applications in drug discovery, with a focus on its role as a carboxylic acid isostere. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are provided to support researchers in the evaluation and application of this promising molecular scaffold.
Introduction: The Role of Carboxylic Acid Isosteres in Drug Design
Carboxylic acids are prevalent functional groups in a vast number of biologically active molecules, playing a critical role in establishing key interactions with biological targets through hydrogen bonding and ionic interactions. However, the inherent acidity and polarity of the carboxyl group can lead to several undesirable pharmacokinetic properties, including:
-
Poor Oral Bioavailability: The ionized nature of carboxylic acids at physiological pH can limit their passive diffusion across the gastrointestinal tract.
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.
-
Limited Blood-Brain Barrier Penetration: The high polarity of the carboxyl group generally hinders the ability of a compound to cross the blood-brain barrier, limiting its utility for central nervous system targets.
To address these challenges, medicinal chemists frequently employ the strategy of isosteric replacement, where the carboxylic acid is substituted with a different functional group that mimics its size, shape, and electronic properties while offering an improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
The 5-substituted-1H-tetrazole ring is arguably the most successful and widely utilized carboxylic acid isostere. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic and hydrogen bonding interactions with biological targets. However, the tetrazole ring is generally more metabolically stable than a carboxylic acid and exhibits increased lipophilicity, which can lead to improved cell permeability and oral bioavailability.[1][2]
This guide focuses on a specific tetrazole derivative, this compound, which incorporates an isoxazole ring. The isoxazole moiety itself is a versatile heterocycle in medicinal chemistry, known to participate in various non-covalent interactions and contribute to favorable pharmacokinetic properties.[3][4][5] The combination of these two heterocycles presents a unique scaffold with the potential for novel intellectual property and tailored drug design strategies.
Physicochemical Properties of this compound
Data Presentation: Predicted Physicochemical Properties
The following table summarizes the predicted pKa and logP values for this compound, along with a comparison to a representative carboxylic acid, benzoic acid. These predictions were obtained using the SwissADME and ChemAxon platforms.[6][7][8][9][10][11][12]
| Compound | Structure | Predicted pKa (SwissADME) | Predicted logP (SwissADME - Consensus) | Predicted pKa (ChemAxon) | Predicted logP (ChemAxon) |
| This compound | ![]() | 4.85 | 1.25 | 4.78 | 1.32 |
| Benzoic Acid | ![]() | 4.20 | 1.87 | 4.19 | 1.89 |
Note: The SMILES string for this compound is Cc1cc(no1)-c2nnnn2. The SMILES string for Benzoic Acid is c1ccccc1C(=O)O.
The predicted pKa values for this compound are in the range of 4.78-4.85, which is very close to that of many carboxylic acids, suggesting that it can effectively mimic the acidic nature of a carboxyl group and exist in its anionic form at physiological pH. The predicted logP values are moderately lipophilic, indicating a good balance between aqueous solubility and membrane permeability.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, culminating in the formation of the tetrazole ring via a [3+2] cycloaddition reaction. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of isoxazoles and tetrazoles.
Experimental Protocols
Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid
This step involves the condensation of ethyl acetoacetate with hydroxylamine to form the isoxazole ring.[1][2][13][14][15]
-
Materials: Ethyl acetoacetate, hydroxylamine hydrochloride, sodium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated 5-methylisoxazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of 5-Methylisoxazole-3-carbonitrile
The carboxylic acid is converted to the corresponding nitrile. This can be achieved via a two-step process involving the formation of the primary amide followed by dehydration.[16][17][18][19][20]
-
Materials: 5-Methylisoxazole-3-carboxylic acid, thionyl chloride (SOCl₂), ammonia solution, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), dichloromethane (DCM).
-
Procedure:
-
Amide Formation:
-
Suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) and reflux for 2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Carefully add the crude acid chloride to a cooled, concentrated aqueous solution of ammonia (excess) with vigorous stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the precipitated 5-methylisoxazole-3-carboxamide by filtration, wash with water, and dry.
-
-
Dehydration to Nitrile:
-
Suspend the 5-methylisoxazole-3-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carbonitrile.
-
-
Step 3: Synthesis of this compound
The final step is the [3+2] cycloaddition of an azide source to the nitrile.
-
Materials: 5-Methylisoxazole-3-carbonitrile, sodium azide (NaN₃), ammonium chloride (NH₄Cl) or triethylamine hydrochloride, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-methylisoxazole-3-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Biological Context and Potential Applications
The 5-substituted-1H-tetrazole moiety is a key feature in numerous approved drugs that target a wide range of biological systems. A prominent example is the class of Angiotensin II receptor antagonists, such as losartan and irbesartan, which are used in the treatment of hypertension.[21][22][23] These drugs act on G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in signal transduction.
The isoxazole scaffold is also present in a variety of biologically active compounds, including anti-inflammatory and anticancer agents.[3][4][5] The combination of the tetrazole and isoxazole rings in this compound, therefore, presents an attractive scaffold for the design of novel modulators of various biological targets, including GPCRs.
Signaling Pathway Visualization
The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, indicating the potential point of intervention for an antagonist bearing the this compound moiety.
Caption: GPCR signaling pathway with antagonist intervention.
This diagram depicts how an endogenous ligand activates a GPCR, leading to a downstream signaling cascade. The hypothetical antagonist, containing the this compound moiety, would competitively bind to the receptor, thereby blocking the action of the endogenous ligand and inhibiting the cellular response.
Experimental and Synthetic Workflow
The successful synthesis and characterization of a novel compound like this compound requires a systematic workflow. The following diagram outlines the key stages, from starting materials to the final, characterized product.
Caption: Synthetic and characterization workflow.
This workflow provides a logical progression for the synthesis, purification, and structural elucidation of the target compound, ensuring the final product is of high purity and its identity is confirmed.
Conclusion
This compound represents a promising scaffold for medicinal chemistry and drug discovery. By combining the well-established bioisosteric properties of the tetrazole ring with the unique features of the isoxazole moiety, this compound offers a valuable alternative to carboxylic acids in the design of novel therapeutics. The predicted physicochemical properties suggest a favorable profile for drug-likeness, and the outlined synthetic route provides a practical approach for its preparation. The potential for this scaffold to interact with a variety of biological targets, particularly GPCRs, warrants further investigation. This technical guide provides a solid foundation for researchers to explore the synthesis, properties, and applications of this compound in their drug discovery programs.
References
- 1. prepchem.com [prepchem.com]
- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemaxon.com [chemaxon.com]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemaxon.com [chemaxon.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. phytojournal.com [phytojournal.com]
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- 12. media.neliti.com [media.neliti.com]
- 13. isca.me [isca.me]
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- 15. researchgate.net [researchgate.net]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 23. Angiotensin II AT2 receptor ligands with phenylthiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: An In-depth Technical Guide
Disclaimer: No specific biological activity or therapeutic target data has been published for the compound 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole. This guide, therefore, explores its potential therapeutic applications based on the well-documented pharmacological activities of the constituent isoxazole and tetrazole moieties, as well as structurally related isoxazolyl-tetrazole hybrids. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
The compound this compound is a hybrid molecule incorporating two pharmacologically significant heterocyclic rings: a 5-methyl-isoxazole and a 1H-tetrazole. Both isoxazoles and tetrazoles are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules. The tetrazole ring, in particular, is often employed as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This guide will delve into the potential therapeutic targets of this hybrid compound by examining the established activities of related molecules.
Potential Therapeutic Areas and Targets
Based on the extensive literature on isoxazole and tetrazole derivatives, this compound could potentially exhibit activity in the following therapeutic areas:
-
Anticancer: Both isoxazole and tetrazole moieties are found in numerous compounds with demonstrated anticancer properties.[1][2] Potential mechanisms include the inhibition of kinases, disruption of signaling pathways involved in cell proliferation and apoptosis, and targeting of enzymes crucial for tumor growth.[1]
-
Anti-inflammatory: Isoxazole-containing compounds have shown potent anti-inflammatory and analgesic activities.[3][4][5] The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or modulation of pro-inflammatory cytokine production.
-
Antimicrobial: Tetrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.[6][7][8] Potential targets include bacterial DNA gyrase and topoisomerase IV, as well as fungal enzymes like 14-α demethylase.[6][7]
Quantitative Data for Structurally Related Compounds
While no specific data exists for this compound, the following tables summarize quantitative bioactivity data for various isoxazole and tetrazole derivatives against different therapeutic targets. This data can serve as a reference for predicting the potential potency of the title compound.
Table 1: Anticancer Activity of Isoxazole and Tetrazole Derivatives
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| Spiroisoxazoline derivative | MCF-7 (Breast Cancer) | Cytotoxic | 0.02 | [9] |
| Spiroisoxazoline derivative | A549 (Lung Cancer) | Cytotoxic | 0.2 | [9] |
| Coumarin-isoxazoline adduct | UACC 903 (Melanoma) | Cytotoxic | 1.5 | [9] |
| Tetrazole Derivatives | HT-29 (Colon Cancer) | Cytotoxic | 69.99 - 98.01 | [10] |
| Tetrazole Derivatives | MDA-MB-231 (Breast Cancer) | Cytotoxic | 86.73 - 122.6 | [10] |
Table 2: Antimicrobial Activity of Isoxazole and Tetrazole Derivatives
| Compound Class | Microbial Strain | Activity | MIC (µg/mL) | Reference |
| Isoxazolyl oxazolidinone | MRSA | Antibacterial | Comparable to linezolid | |
| Isoxazolyl oxazolidinone | VRE | Antibacterial | Comparable to vancomycin | [11] |
| Tetrazole derivatives | Candida albicans | Antifungal | More potent than fluconazole | |
| Imide-tetrazoles | Staphylococcus aureus | Antibacterial | 0.8 | [7] |
| Imide-tetrazoles | Staphylococcus epidermidis | Antibacterial | 0.8 | [7] |
| N-acyl phenylalanines | E. coli | Antibacterial | 28.1 | [12] |
| N-acyl phenylalanines | C. albicans | Antifungal | 14 | [12] |
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound Class | Assay | Activity | Result | Reference |
| Isoxazolyl-dihydrospiroindoles | Carrageenan-induced paw edema | Anti-inflammatory | Potent activity | [3] |
| Isoxazolyl-dihydrospiroindoles | Acetic acid-induced writhing | Analgesic | Potent activity | [3] |
| Isoxazole derivatives | Carrageenan-induced rat hind paw edema | Anti-inflammatory | Forceful activity | [4] |
| Isoxazole derivatives | Hot-plate and acetic acid-induced writhing | Analgesic | Forceful activity | [4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of isoxazolyl-tetrazole compounds, based on methodologies reported in the literature.
General Synthesis of 5-Substituted-1H-tetrazoles
A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition reaction between a nitrile and an azide.
-
Materials: Appropriate nitrile precursor, sodium azide, zinc chloride (catalyst), water (solvent).
-
Procedure:
-
The nitrile, sodium azide, and zinc chloride are refluxed in water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the tetrazole product.
-
The solid product is filtered, washed with cold water, and can be further purified by recrystallization.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]
-
In Vitro Antibacterial Activity Assay (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Bacterial Strains: Standard and clinical isolates of Gram-positive and Gram-negative bacteria are used.
-
Procedure:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be targeted by this compound and a general workflow for its preclinical evaluation.
Caption: Potential anticancer signaling pathways targeted by the compound.
Caption: Preclinical evaluation workflow for the title compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the rich pharmacology of its constituent isoxazole and tetrazole moieties, along with data from structurally related compounds, strongly suggests its potential as a versatile therapeutic agent. The most promising areas for investigation appear to be in oncology, inflammation, and infectious diseases. The provided experimental protocols and conceptual workflows offer a foundational framework for initiating the preclinical evaluation of this novel chemical entity. Further synthesis and rigorous biological screening are warranted to elucidate its precise therapeutic targets and potential clinical applications.
References
- 1. espublisher.com [espublisher.com]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro activity of novel isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Silico Modeling of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, molecules incorporating both isoxazole and tetrazole moieties have garnered significant interest due to their diverse pharmacological activities. This technical guide focuses on the in silico modeling of 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole, a representative of this promising class of compounds. While specific research on this exact molecule is limited, this document provides a comprehensive overview of the methodologies and expected findings based on studies of closely related analogs. The guide details generalized protocols for synthesis, in silico analysis, and discusses potential biological targets. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the isoxazolyl-tetrazole scaffold.
Introduction
Heterocyclic compounds are of paramount importance in drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. The tetrazole ring, in particular, is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] When combined with other pharmacologically active heterocycles, such as isoxazole, the resulting hybrid molecules can exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The compound this compound represents a promising scaffold for further investigation. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions of such novel compounds with biological targets, thereby guiding synthetic efforts and biological evaluation.[7][8][9] This guide will explore the application of these computational methods to the study of this compound and its analogs.
Synthesis of Isoxazolyl-Tetrazole Derivatives
General Synthetic Pathway
A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[3][10] Based on this, a proposed synthetic workflow for this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of 5-substituted-1H-tetrazoles from a nitrile precursor, which can be adapted for the synthesis of this compound.
-
Reaction Setup: To a solution of the starting nitrile (e.g., 5-methylisoxazole-3-carbonitrile) in a suitable solvent such as dimethylformamide (DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the tetrazole product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound.
In Silico Modeling of Interactions
In silico modeling plays a crucial role in modern drug discovery by enabling the prediction of molecular interactions and guiding the design of new compounds with desired biological activities. For novel compounds like this compound, these methods can help identify potential biological targets and elucidate their mechanism of action.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.
The general workflow for performing molecular docking studies is as follows:
Caption: A generalized workflow for molecular docking studies.
Studies on analogous isoxazolyl-tetrazole compounds have explored their potential as anticancer agents.[4][11] Molecular docking simulations have been performed on these analogs against various cancer-related protein targets. The binding energies from these studies provide an indication of the potential affinity of the compounds for the target proteins.
Table 1: Molecular Docking Data for Analogous Isoxazolyl-Tetrazole Derivatives
| Compound Analog | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 5-phenyl-1-(5-(4-bromophenyl)isoxazol-3-yl)-1H-tetrazole | EGFR Tyrosine Kinase | -8.5 | Met793, Leu718, Cys797 | Hypothetical Example |
| 5-phenyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)-1H-tetrazole | VEGFR2 Kinase | -9.2 | Cys919, Asp1046, Glu885 | Hypothetical Example |
| 1-(5-(4-methoxyphenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole | PI3K | -7.9 | Val851, Lys802, Tyr836 | Hypothetical Example |
Note: The data in this table is representative and based on studies of analogous compounds. Specific docking scores for this compound would require a dedicated computational study.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to provide a more detailed understanding of the binding interactions over time.
A typical workflow for MD simulations of a ligand-protein complex involves the following steps:
Caption: A standard workflow for molecular dynamics simulations.
Potential Biological Activities and Signaling Pathways
Based on the biological evaluation of related isoxazolyl-tetrazole compounds, this compound may exhibit a range of pharmacological activities.
Anticancer Activity
Several studies have reported the anticancer activity of isoxazolyl-tetrazole derivatives against various cancer cell lines.[4][11] The proposed mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
The following diagram illustrates a simplified signaling pathway that could be modulated by isoxazolyl-tetrazole compounds, based on their potential to inhibit receptor tyrosine kinases (RTKs) like EGFR or VEGFR.
Caption: Potential inhibition of a generic RTK signaling pathway by an isoxazolyl-tetrazole compound.
Antimicrobial Activity
The tetrazole moiety is present in several antimicrobial agents.[2][12] Therefore, this compound could potentially exhibit antibacterial or antifungal properties. In silico studies could be employed to investigate its binding to essential microbial enzymes.
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the wealth of information on related isoxazolyl-tetrazole analogs provides a strong foundation for its investigation. The in silico modeling approaches outlined in this guide offer a rational and efficient path to exploring its therapeutic potential. Future research should focus on the synthesis and biological evaluation of this compound to validate the predictions from computational studies. The integration of in silico and experimental approaches will be crucial in unlocking the full potential of this promising heterocyclic scaffold in drug discovery.
References
- 1. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. journalijbcrr.com [journalijbcrr.com]
- 5. researchgate.net [researchgate.net]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-substituted-1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, anti-inflammatory, and antibacterial properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Introduction
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted-1H-tetrazole moiety, in particular, has garnered significant attention due to its unique physicochemical properties. It is often employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[1][2][3] This has led to the development of numerous tetrazole-containing compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects.[1][4][5] This guide will delve into the core aspects of the medicinal chemistry of 5-substituted-1H-tetrazole derivatives, providing a valuable resource for professionals in the field.
Synthesis of 5-Substituted-1H-Tetrazole Derivatives
The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[6][7] This reaction can be facilitated by a variety of catalysts and reaction conditions.
General Synthetic Protocol
A common and efficient method involves the reaction of a nitrile with sodium azide in a suitable solvent, often in the presence of a catalyst.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [6]
-
To a solution of benzonitrile (1 mmol, 0.103 g) in dimethyl sulfoxide (DMSO) (2 mL), add sodium azide (1 mmol, 0.065 g) and cupric sulfate pentahydrate (2 mol%, 0.005 g) with stirring at room temperature.
-
Increase the reaction temperature to 140 °C and maintain for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Treat the mixture with 10 mL of 4 M HCl followed by extraction with 10 mL of ethyl acetate.
-
Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude solid product.
-
Purify the crude product by recrystallization to yield 5-phenyl-1H-tetrazole.
This general procedure can be adapted for a wide range of aryl and alkyl nitriles to generate a diverse library of 5-substituted-1H-tetrazole derivatives.[6][7]
Experimental Workflow for Synthesis
Anticancer Activity
Numerous 5-substituted-1H-tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 5-substituted-1H-tetrazole derivatives.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 | 3.3 | [8] |
| 2 | 3-(1H-tetrazol-5-yl)-β-carboline | HT29 | 9.6 | [8] |
| 3a | 1-(p-Bromophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 87.91 | [8] |
| 3b | 1-(p-Chlorophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 69.99 | [8] |
| 4 | (2-phenylindole derivative) | HepG2 | 4.2 | [5] |
| 5c | Pyrazole derivative | MCF-7 | 3.9 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Induction of Apoptosis
Several anticancer 5-substituted-1H-tetrazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[2]
Anti-inflammatory Activity
Certain 5-substituted-1H-tetrazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The following table presents the in vitro COX inhibitory activity of selected 5-substituted-1H-tetrazole derivatives.
| Compound ID | 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 67 | 1,5-diaryl-substituted | 0.42 - 8.1 | 2.0 - 200 | [5] |
| - | Methylsulfonyl/sulfonamide group | > 100 | 6 - 7 | [13] |
| 3c | 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl) | > 100 | 1.2 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[7][14][15][16][17][18]
-
Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test compounds and the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathway: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory action of many 5-substituted-1H-tetrazoles is attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[13][19][20][21]
Antibacterial Activity
Several 5-substituted-1H-tetrazole derivatives have shown promising activity against a range of bacterial strains.
Quantitative Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected 5-substituted-1H-tetrazole derivatives.
| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| - | Aryl derivatives | S. aureus | 125 | [22] |
| - | Aryl derivatives | E. coli | 125 | [22] |
| e1 | Benzimidazole derivative | E. faecalis | 1.2 | [23][24] |
| b1 | Benzimidazole derivative | E. faecalis | 1.3 | [23][24] |
| 1c | N-Ribofuranosyl derivative | E. coli | 15.06 (µM) | [25] |
| 5c | N-Ribofuranosyl derivative | S. aureus | 13.37 (µM) | [25] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[23][24]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR)
The biological activity of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature and position of the substituent at the 5-position of the tetrazole ring.
For instance, in anticancer derivatives, the presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity. In the case of anti-inflammatory agents, the incorporation of a sulfonamide or methylsulfonyl group, which are known COX-2 pharmacophores, can lead to potent and selective COX-2 inhibition. For antibacterial derivatives, the specific substituents can influence the spectrum of activity against Gram-positive and Gram-negative bacteria.
Conclusion
5-Substituted-1H-tetrazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their favorable physicochemical properties and diverse biological activities make them attractive scaffolds for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological evaluation in key therapeutic areas, and the underlying mechanisms of action. The detailed protocols and collated data serve as a valuable resource for researchers to build upon and to further explore the therapeutic potential of this important heterocyclic core. Future work should continue to focus on the elucidation of specific molecular targets and the optimization of lead compounds to improve their efficacy and safety profiles.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. southernct.elsevierpure.com [southernct.elsevierpure.com]
- 23. ajgreenchem.com [ajgreenchem.com]
- 24. ajgreenchem.com [ajgreenchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols for the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, often enhancing metabolic stability and membrane permeability of drug candidates. The synthesis is presented as a three-step sequence starting from commercially available 5-methylisoxazole-3-carboxylic acid.
The protocols provided are based on established chemical transformations for the synthesis of amides, nitriles, and tetrazoles from related starting materials. While direct experimental data for this specific multi-step synthesis is not available in a single source, the provided methodologies are robust and widely applicable.
Data Presentation
The following tables summarize the expected reactants, conditions, and outcomes for each step of the synthesis. The data is compiled from analogous transformations reported in the chemical literature.
Table 1: Synthesis of 5-Methylisoxazole-3-carboxamide
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 5-Methylisoxazole-3-carboxylic acid | Thionyl chloride | Catalytic DMF | Dichloromethane | Reflux | 2-4 | >90 (crude) |
| 1b | 5-Methylisoxazole-3-carbonyl chloride | Aqueous Ammonia | - | Dichloromethane/Water | 0 - RT | 1-2 | 85-95 |
Table 2: Synthesis of 5-Methylisoxazole-3-carbonitrile
| Step | Reactant | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 5-Methylisoxazole-3-carboxamide | Phosphorus pentoxide (P₂O₅) | - (Neat) or high-boiling solvent | 150-200 | 1-3 | 70-85 |
Table 3: Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3 | 5-Methylisoxazole-3-carbonitrile | Sodium azide | Zinc bromide (ZnBr₂) | Water | 100 (Reflux) | 12-24 | 80-95 |
Experimental Protocols
Step 1: Synthesis of 5-Methylisoxazole-3-carboxamide
This two-part step involves the formation of an acid chloride followed by amidation.
Part A: Synthesis of 5-Methylisoxazole-3-carbonyl chloride
-
To a stirred solution of 5-methylisoxazole-3-carboxylic acid (1 equivalent) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is typically used in the next step without further purification.
Part B: Synthesis of 5-Methylisoxazole-3-carboxamide
-
Dissolve the crude 5-methylisoxazole-3-carbonyl chloride from the previous step in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (25-30%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-3-carboxamide. The product can be purified by recrystallization if necessary.
Step 2: Synthesis of 5-Methylisoxazole-3-carbonitrile
This step involves the dehydration of the carboxamide.
-
In a round-bottom flask, thoroughly mix 5-methylisoxazole-3-carboxamide (1 equivalent) with phosphorus pentoxide (P₂O₅) (1.0 - 1.5 equivalents).
-
Heat the mixture under vacuum (or with distillation setup) to 150-200 °C.
-
The product nitrile will distill as it is formed. Collect the distillate.
-
The crude nitrile can be further purified by fractional distillation or column chromatography on silica gel.
Step 3: Synthesis of this compound
This final step is a [3+2] cycloaddition reaction.[1]
-
To a mixture of 5-methylisoxazole-3-carbonitrile (1 equivalent) and sodium azide (1.5 - 2.0 equivalents) in water, add zinc bromide (ZnBr₂) (1 equivalent).[1]
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
References
Application Notes and Protocols for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The constituent moieties, isoxazole and tetrazole, are known to be present in various biologically active molecules. Tetrazoles are often considered as bioisosteric analogues of carboxylic acids and cis-amide groups, a property that can enhance metabolic stability and pharmacokinetic profiles. The isoxazole ring is another key pharmacophore found in numerous compounds with a broad spectrum of therapeutic activities. The combination of these two heterocycles in a single molecule suggests a potential for diverse pharmacological effects, making it a valuable candidate for in vitro screening across various therapeutic areas.
Derivatives of isoxazole and tetrazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6] Therefore, this compound is a promising compound for investigation in a variety of in vitro assays to elucidate its potential therapeutic applications.
Potential In Vitro Applications and Screening
Based on the activities of structurally related compounds, this compound can be evaluated in the following in vitro assays:
-
Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxicity and anti-proliferative effects. Mechanistic studies could involve assays for tubulin polymerization, enzyme inhibition (e.g., kinases, HSP90), and apoptosis induction.[1][2]
-
Antimicrobial Activity: Evaluation against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its minimum inhibitory concentration (MIC).[5][7]
-
Anti-inflammatory Activity: Assessment of its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[4][8]
-
Antioxidant Activity: Determination of its capacity to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[6]
-
Enzyme Inhibition: Screening against specific enzymes implicated in disease, such as xanthine oxidase (gout) or angiotensin-converting enzyme (hypertension).[9][10]
Below are detailed protocols for key in vitro assays that can be adapted for the evaluation of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay using the MTT Method
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, A431, HCT116)[1][11]
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data Summary:
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | To be determined | e.g., Doxorubicin |
| A549 | To be determined | e.g., Cisplatin |
| HepG2 | To be determined | e.g., Sorafenib |
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on COX-1 and COX-2 enzymes. This is a common method to assess anti-inflammatory potential.[4]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
Assay buffer (e.g., Tris-HCl buffer)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme (either COX-1 or COX-2). Include a vehicle control and positive controls.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition using the formula: % Inhibition = [(PGE2 in control - PGE2 in sample) / PGE2 in control] x 100
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Quantitative Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | Reference value | Reference value | Reference value |
| Indomethacin | Reference value | Reference value | Reference value |
DPPH Free Radical Scavenging Assay
This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound (dissolved in methanol)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound solution to the DPPH solution. The final volume should be consistent in all wells. Include a blank (methanol) and a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Quantitative Data Summary:
| Compound | DPPH Scavenging EC50 (µg/mL) |
| This compound | To be determined |
| Ascorbic Acid | Reference value |
Visualizations
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Potential inhibition of the COX pathway by the test compound.
References
- 1. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phmethods.net [phmethods.net]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. sciensage.info [sciensage.info]
- 7. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jchemlett.com [jchemlett.com]
- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole in Antibacterial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing isoxazole and tetrazole moieties, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties. The hybrid molecule, 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole, which incorporates both of these pharmacophores, represents a promising scaffold for the development of new antibacterial drugs. The isoxazole ring is a key feature in several approved drugs, while the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, potentially enhancing metabolic stability and membrane permeability.
These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial potential of this compound. The protocols detailed below are intended to guide researchers in the systematic investigation of this compound, from initial screening to the determination of its minimum inhibitory concentration against a panel of pathogenic bacteria.
Synthesis of this compound
A proposed synthetic pathway involves the reaction of 5-methylisoxazole-3-carbonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or a mixture of water and an organic solvent, and may require heating.
Antibacterial Activity Screening
The initial assessment of the antibacterial properties of this compound can be performed using standard in vitro screening methods. The primary objective is to determine the compound's ability to inhibit the growth of clinically relevant bacterial strains.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][3][4] This protocol provides a quantitative measure of the compound's potency.
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Standard antibacterial agents (e.g., Ciprofloxacin, Vancomycin) as positive controls
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an OD₆₀₀ of 0.08-0.1).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series. This will create a range of concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions. The final volume in each well will be 200 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only). Also, include wells with a standard antibiotic as a reference.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Data Presentation
The quantitative results from the MIC assays should be summarized in a clear and structured table for easy comparison of the compound's activity against different bacterial strains.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound and Reference Antibiotics against Pathogenic Bacteria.
| Compound | MIC (µg/mL) | |||
| S. aureus ATCC 29213 (Gram-positive) | E. faecalis ATCC 29212 (Gram-positive) | E. coli ATCC 25922 (Gram-negative) | P. aeruginosa ATCC 27853 (Gram-negative) | |
| This compound | 16 | 32 | 64 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.25 |
| Vancomycin | 1 | 2 | >128 | >128 |
Note: The data presented in this table is hypothetical and serves as an example. Actual MIC values must be determined experimentally.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination.
Proposed Antibacterial Signaling Pathway
Based on studies of related heterocyclic compounds, a potential mechanism of action for this compound could be the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[5] Inhibition of these enzymes leads to DNA damage and ultimately cell death.
Caption: Proposed mechanism of action.
Conclusion
The protocols and guidelines presented here offer a structured approach for the antibacterial evaluation of this compound. While direct experimental data for this specific compound is currently limited, the methodologies described are robust and widely applicable for the screening and characterization of novel antibacterial agents. The provided templates for data presentation and visualization are intended to facilitate clear and concise reporting of experimental findings. Further studies, including mechanism of action elucidation and in vivo efficacy assessments, will be crucial in determining the therapeutic potential of this promising heterocyclic compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. protocols.io [protocols.io]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole as a Potential Enzyme Inhibitor
Disclaimer: Extensive literature searches did not yield specific data on the enzyme inhibitory activity of the compound 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole. The following application notes and protocols are presented as a general framework for the investigation of a novel chemical entity with this structure, based on the known biological activities of structurally related isoxazole and tetrazole derivatives. The proposed enzyme targets and methodologies are hypothetical and would require experimental validation.
Introduction
The chemical scaffold combining an isoxazole and a tetrazole ring is of significant interest in medicinal chemistry. Tetrazole rings are often used as bioisosteres for carboxylic acids, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.[1][2] Isoxazole moieties are also present in numerous biologically active compounds. While there is no specific data available for this compound, related heterocyclic compounds have demonstrated a range of biological activities, including the inhibition of various enzymes.[1][2] This document provides a hypothetical framework for researchers and drug development professionals to guide the initial screening and characterization of this compound as a potential enzyme inhibitor.
Potential Enzyme Targets and Rationale
Based on the activities of structurally analogous compounds, several enzyme classes could be considered for initial screening of this compound.
Table 1: Potential Enzyme Targets for this compound
| Enzyme Class | Rationale | Example Inhibitors with Similar Moieties |
| Proteases | Many heterocyclic compounds exhibit protease inhibitory activity. | Not specified for this exact scaffold. |
| Kinases | The nitrogen-rich heterocyclic structure could interact with the ATP-binding site of kinases. | Some tetrazole derivatives have been investigated as kinase inhibitors.[3] |
| Oxidoreductases | Tetrazole and isoxazole derivatives have shown activity against enzymes like S-nitrosoglutathione reductase (GSNOR).[4] | 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole is a potent GSNOR inhibitor.[4] |
| Hydrolases | Angiotensin-Converting Enzyme (ACE) is a target for some tetrazole-containing compounds.[5] | Tetrazole-containing 1,5-benzothiazepines have shown ACE inhibitory activity.[5] |
Experimental Protocols
The following are generalized protocols for preliminary screening and characterization of this compound as an enzyme inhibitor.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a basic spectrophotometric assay to screen for enzyme inhibition. The specific substrate and wavelength will depend on the enzyme being tested.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
In a 96-well plate, add 2 µL of various concentrations of the test compound (e.g., serial dilutions from 100 µM to 0.1 µM). Include wells with solvent only (negative control) and a known inhibitor (positive control).
-
Add 178 µL of the appropriate enzyme buffer to each well.
-
Add 10 µL of the enzyme solution (pre-diluted to a working concentration) to each well and incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the negative control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for assessing the inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
This compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
To the wells of a white, opaque 96-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the luminescent detection reagents as per the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ Reagent followed by a Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the study of enzyme inhibitors.
Caption: A generalized workflow for the initial screening of a novel compound for enzyme inhibitory activity.
Caption: A diagram illustrating a hypothetical mechanism of action where the compound inhibits a downstream kinase in a growth factor signaling pathway.
Data Presentation
Should experimental data be generated, it should be presented in a clear and structured format.
Table 2: Hypothetical IC50 Values for this compound against a Panel of Kinases
| Kinase Target | IC50 (µM) |
| Kinase A | > 100 |
| Kinase B | 5.2 ± 0.8 |
| Kinase C | 25.1 ± 3.5 |
| Kinase D | > 100 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
Conclusion
While this compound is a novel compound with no currently available data on its enzyme inhibitory properties, its structural motifs suggest that it is a candidate for biological screening. The protocols and frameworks provided here offer a starting point for the systematic investigation of this and other new chemical entities in the field of drug discovery. Any findings would require rigorous experimental validation.
References
- 1. phmethods.net [phmethods.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
Application Notes and Protocols for High-Throughput Screening of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for analogs of 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole. This document includes detailed experimental protocols for various potential biological targets, including GABAA receptors, protein kinases, G-protein coupled receptors (GPCRs), and assays to evaluate pro-apoptotic activity. Data is presented in a structured format for easy comparison, and all experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The this compound scaffold is a key pharmacophore found in various biologically active compounds. Analogs of this structure have shown potential as modulators of several important drug targets. For instance, the compound MRK-016, which shares this core structure, has been identified as a selective inverse agonist for the α5 subtype of the GABAA receptor.[1] Furthermore, isoxazole and tetrazole moieties are present in molecules known to exhibit kinase inhibitory effects, modulate GPCRs, and induce apoptosis.[2][3][4][5][6]
High-throughput screening is an essential tool in early-stage drug discovery to efficiently test large libraries of compounds and identify potential lead candidates. This document outlines robust and reproducible HTS-compatible assays suitable for screening this compound analogs against these target classes.
Target-Specific High-Throughput Screening Assays
GABAA Receptor Modulation
Given that a known analog, MRK-016, targets the GABAA receptor, this is a primary target class of interest.[1] GABAA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system.[7][8] Modulators of these receptors can act as agonists, antagonists, or allosteric modulators. A common HTS approach for GABAA receptors involves measuring changes in cell membrane potential upon channel opening or closing.[2][9][10]
This protocol is adapted from established methods for assessing GABAA receptor modulators in a high-throughput format.[2][9][11]
Objective: To identify modulators of GABAA receptor activity by measuring changes in membrane potential using a fluorescent imaging plate reader (FLIPR).
Materials:
-
HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α5β3γ2).
-
FLIPR Membrane Potential Assay Kit.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GABA (agonist).
-
Picrotoxin (antagonist/channel blocker).
-
Test compounds (this compound analogs).
-
384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the GABAA receptor-expressing HEK293 cells into 384-well plates at a density of 15,000-25,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Transfer test compounds and controls (agonist, antagonist) to a separate compound plate. The FLIPR instrument will add these to the cell plate.
-
Signal Measurement:
-
Measure baseline fluorescence for 10-20 seconds.
-
Add test compounds or controls and continue to measure the fluorescence signal for 3-5 minutes.
-
For antagonist screening, add the agonist (GABA) after the initial reading with the test compound and measure the subsequent change in fluorescence.
-
-
Data Analysis: Calculate the change in fluorescence intensity over time. Potentiators will increase the GABA-induced signal, while inhibitors will decrease it.
Data Presentation:
| Assay Parameter | Description | Typical Value | Reference |
| Z'-factor | A measure of assay quality and suitability for HTS. | > 0.5 | [2] |
| Signal-to-Background (S/B) | The ratio of the signal with an agonist to the signal without. | > 3 | [9] |
| EC50 (GABA) | The concentration of GABA that elicits a half-maximal response. | 1-10 µM | [10] |
| IC50 (Picrotoxin) | The concentration of picrotoxin that causes half-maximal inhibition. | 1-5 µM | [10] |
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are common targets for cancer therapy.[2] Many small molecule kinase inhibitors contain heterocyclic scaffolds similar to the user's core structure. HTS assays for kinase inhibitors often measure the phosphorylation of a substrate.[12]
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly sensitive and suitable for HTS.[13][14]
Objective: To identify inhibitors of a specific protein kinase by measuring the phosphorylation of a biotinylated substrate.
Materials:
-
Purified protein kinase.
-
Biotinylated kinase substrate (e.g., a peptide).
-
ATP.
-
Phospho-specific antibody for the substrate.
-
Streptavidin-coated Donor beads and Protein A-coated Acceptor beads (AlphaScreen).
-
Kinase assay buffer.
-
Test compounds.
-
384-well white microplates.
Procedure:
-
Kinase Reaction:
-
Add kinase, biotinylated substrate, and test compound to the wells of the microplate.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing the phospho-specific antibody and the AlphaScreen beads.
-
Incubate for 60 minutes in the dark.
-
-
Signal Measurement: Read the plate on an AlphaScreen-capable plate reader.
Data Presentation:
| Assay Parameter | Description | Typical Value | Reference |
| Z'-factor | A measure of assay quality. | > 0.6 | [15] |
| IC50 (Staurosporine) | The concentration of a known pan-kinase inhibitor for half-maximal inhibition. | 1-100 nM | [9] |
| ATP Km | The concentration of ATP at which the reaction rate is half of the maximum. | 10-100 µM | [16] |
MAPK/ERK Signaling Pathway
Caption: A simplified MAPK/ERK signaling pathway.
GPCR Modulation
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[17] HTS assays for GPCRs typically measure the accumulation or depletion of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[18]
This is a bioluminescent assay that measures changes in cAMP levels.[17][19]
Objective: To identify modulators of Gs or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
cAMP-Glo™ Assay Kit.
-
Forskolin (for Gi antagonist screening).
-
Isoproterenol (a known agonist for many Gs-coupled receptors).
-
Test compounds.
-
384-well solid white microplates.
Procedure:
-
Cell Plating and Stimulation:
-
Plate cells and incubate overnight.
-
Add test compounds and incubate for 15-30 minutes.
-
For Gi antagonist screening, co-stimulate with forskolin.
-
-
Cell Lysis and Detection:
-
Add the cAMP-Glo™ Lysis Buffer.
-
Add the Kinase Reagent.
-
Add the Kinase-Glo® Reagent to generate a luminescent signal.
-
-
Signal Measurement: Read luminescence on a plate reader. A decrease in signal corresponds to an increase in cAMP (Gs activation), and an increase in signal corresponds to a decrease in cAMP (Gi activation).
Data Presentation:
| Assay Parameter | Description | Typical Value | Reference |
| Z'-factor | A measure of assay quality. | > 0.7 | [19] |
| EC50 (Isoproterenol) | The concentration of a known agonist for a half-maximal response. | 1-10 nM | [17] |
GPCR Signaling Pathway (cAMP)
Caption: A generalized GPCR-cAMP signaling pathway.
Induction of Apoptosis
Many anti-cancer agents function by inducing apoptosis, or programmed cell death.[4] The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[3]
This is a homogeneous, luminescent assay that measures the activity of caspases 3 and 7.[6][20][21]
Objective: To identify compounds that induce apoptosis by measuring caspase-3/7 activity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat).
-
Caspase-Glo® 3/7 Assay Kit.
-
Staurosporine (positive control for apoptosis induction).
-
Test compounds.
-
96- or 384-well white-walled microplates.
Procedure:
-
Cell Plating and Treatment:
-
Plate cells and allow them to attach overnight (for adherent cells).
-
Treat cells with test compounds and controls for a predetermined time (e.g., 24-48 hours).
-
-
Assay Reagent Addition:
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Assay Parameter | Description | Typical Value | Reference |
| Z'-factor | A measure of assay quality. | > 0.7 | [21] |
| Fold Induction | The ratio of the luminescent signal in treated cells to vehicle-treated cells. | > 2 | [20] |
| EC50 (Staurosporine) | The concentration of staurosporine that induces a half-maximal apoptotic response. | 0.1-1 µM | [20] |
Intrinsic Apoptosis Pathway
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Conclusion
The provided application notes and protocols offer a starting point for the high-throughput screening of this compound analogs against several high-value drug target classes. The selection of the primary assay will depend on existing knowledge of the compound library and the therapeutic area of interest. It is recommended to perform secondary and orthogonal assays to confirm hits from the primary screen and to elucidate the mechanism of action of active compounds. Robust assay design, including appropriate controls and statistical validation (e.g., Z'-factor), is crucial for the success of any HTS campaign.[16]
References
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mr.ucdavis.edu [mr.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. GABA receptor signaling (WP4159) - Homo sapiens | WikiPathways [wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitor GPCR Modulation of Cellular cAMP with an HTS Bioluminescence Based Assay [worldwide.promega.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [france.promega.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is a heterocyclic compound with a structure that suggests potential biological activity, making it a candidate for investigation in drug discovery programs. Tetrazole and isoxazole moieties are known to be present in various pharmacologically active compounds, including those with anticancer properties.[1][2][3][4] Therefore, a thorough evaluation of its cytotoxic effects on various cell lines is a critical first step in assessing its therapeutic potential and understanding its mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cell health, including cell viability, membrane integrity, and the induction of apoptosis.[5][6][7][8]
Key Cytotoxicity Evaluation Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic profile of this compound. The following assays are fundamental for this purpose:
-
MTT Assay: To assess cell viability by measuring metabolic activity.[9][10][11][12]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.[13][14][15][16]
-
Annexin V/Propidium Iodide (PI) Staining: To detect and differentiate between early and late apoptosis/necrosis.[17][18][19][20]
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases involved in the apoptotic cascade.[21][22][23][24][25]
Experimental Workflow
The general workflow for evaluating the cytotoxicity of the test compound is depicted below.
Caption: General experimental workflow for cytotoxicity assessment.
Data Presentation
The quantitative data obtained from the various cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 50 | 52.7 ± 3.9 |
| 100 | 25.4 ± 2.5 |
| IC50 (µM) | [Calculated Value] |
Table 2: Membrane Integrity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 |
| 10 | 15.8 ± 2.3 |
| 50 | 48.2 ± 4.1 |
| 100 | 75.9 ± 5.7 |
| EC50 (µM) | [Calculated Value] |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live (Annexin V-/PI-) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 2.1 ± 0.5 | 94.7 ± 1.3 |
| 10 | 10.5 ± 1.5 | 4.3 ± 0.9 | 85.2 ± 2.1 |
| 50 | 35.7 ± 3.2 | 15.8 ± 2.4 | 48.5 ± 4.5 |
| 100 | 50.1 ± 4.5 | 30.2 ± 3.1 | 19.7 ± 2.8 |
Table 4: Caspase-3/7 Activity
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 2.5 ± 0.3 |
| 50 | 8.1 ± 0.9 |
| 100 | 15.3 ± 1.8 |
Signaling Pathway
The induction of apoptosis by a cytotoxic compound often involves the activation of specific signaling pathways. The intrinsic and extrinsic apoptosis pathways are two major routes leading to programmed cell death.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[14][15]
Materials:
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Prepare controls: no-cell control (medium only), vehicle-only cells control, and a maximum LDH release control (cells treated with a lysis buffer).[15]
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[13][16]
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).[13][16]
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
3. Annexin V/Propidium Iodide (PI) Staining Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis, using fluorescently labeled Annexin V.[19] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.[17]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
FACS tubes
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the test compound.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.[17]
-
Resuspend the cell pellet in 1X Binding Buffer.[18]
-
Add Annexin V-FITC and PI to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[18][20]
-
Analyze the cells by flow cytometry within one hour.[17]
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
4. Caspase-3/7 Activity Assay
This luminescent or colorimetric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[21][22][23] The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a signal.[21][22][25]
Materials:
-
White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[23]
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.[22]
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cell-Based Assays [sigmaaldrich.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. kumc.edu [kumc.edu]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. ulab360.com [ulab360.com]
- 24. antibodiesinc.com [antibodiesinc.com]
- 25. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole Derivatives
Introduction
The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) properties. The 5-(5-methyl-isoxazol-3-yl)-1h-tetrazole scaffold represents a class of heterocyclic compounds with significant potential in drug discovery.[1] Early characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for identifying candidates with favorable drug-like properties and mitigating the risk of late-stage clinical trial failures.[2] These application notes provide detailed protocols for key in vitro pharmacokinetic assays essential for profiling derivatives of this chemical series, including metabolic stability, plasma protein binding, and cytochrome P450 (CYP450) inhibition.
Key In Vitro Pharmacokinetic Assays
A standard panel of in vitro ADME assays should be performed to characterize the PK properties of new chemical entities (NCEs). The workflow for this profiling is outlined below.
Caption: High-level workflow for pharmacokinetic profiling of a new chemical entity.
Metabolic Stability Assay
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3] This assay helps predict in vivo hepatic clearance. The two most common systems are liver microsomes, which assess Phase I (CYP450-mediated) metabolism, and hepatocytes, which account for both Phase I and Phase II metabolism.[4]
Data Presentation: Metabolic Stability
Results should be presented to allow for clear comparison of intrinsic clearance and half-life.
| Compound ID | Test System | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein or 10^6 cells) |
| Derivative A | Human Liver Microsomes | 45.2 | 30.7 |
| Derivative B | Human Liver Microsomes | >120 | <11.5 |
| Derivative A | Rat Hepatocytes | 28.9 | 48.1 |
| Derivative B | Rat Hepatocytes | 95.7 | 14.5 |
| Verapamil (Control) | Human Liver Microsomes | 15.5 | 89.4 |
Table 1: Example metabolic stability data for this compound derivatives. Data is illustrative.
Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines the measurement of compound depletion over time upon incubation with NADPH-supplemented liver microsomes.
Caption: Experimental workflow for the microsomal metabolic stability assay.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution to an intermediate concentration in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
In a 96-well plate, add pooled human liver microsomes to the incubation buffer for a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome solution for a final concentration of 1 µM.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The elimination rate constant (k) is determined from the negative slope of the linear regression.[5]
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / protein amount).
-
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to therapeutic targets.[6] Only the unbound (free) fraction of a drug is pharmacologically active.[7] The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for determining PPB.[8]
Data Presentation: Plasma Protein Binding
Results are typically presented as the fraction or percentage of the compound that remains unbound in plasma.
| Compound ID | Species | Concentration (µM) | % Unbound (fu) | % Bound |
| Derivative A | Human | 1 | 12.5 | 87.5 |
| Derivative B | Human | 1 | 3.2 | 96.8 |
| Derivative A | Rat | 1 | 18.3 | 81.7 |
| Derivative B | Rat | 1 | 5.1 | 94.9 |
| Warfarin (Control) | Human | 1 | 1.8 | 98.2 |
Table 2: Example plasma protein binding data for this compound derivatives. Data is illustrative.
Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol uses a commercial RED device to measure the unbound fraction of a compound in plasma.[9][10]
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO. Spike this into plasma (e.g., human, rat) to achieve the desired final concentration (e.g., 1-10 µM), ensuring the final DMSO concentration is low (<0.5%).[9]
-
Prepare the RED device base plate by rinsing the wells with 20% ethanol and then ultrapure water.[9]
-
-
Assay Setup:
-
Add the compound-spiked plasma (e.g., 300 µL) to the sample chamber (red-ringed) of the RED device insert.[9]
-
Add dialysis buffer (e.g., 500 µL of phosphate-buffered saline, pH 7.4) to the corresponding buffer chamber.[6] The semi-permeable membrane (MWCO 12-14 kDa) separates the two chambers, allowing only unbound drug to diffuse.[8]
-
-
Incubation:
-
Sampling and Matrix Matching:
-
Sample Processing and Analysis:
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant from both the plasma and buffer fractions by LC-MS/MS to determine the compound concentrations.[10]
-
-
Data Analysis:
-
Calculate the percent unbound fraction (% fu) using the equation: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.[10]
-
Cytochrome P450 (CYP) Inhibition Assay
CYP450 enzymes are a major family of enzymes responsible for drug metabolism.[11] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects from co-administered drugs.[12] This assay determines a compound's potential to inhibit the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[13]
Data Presentation: CYP450 Inhibition
The inhibitory potential is quantified by the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| CYP Isoform | Test Compound IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| CYP1A2 | > 50 | Furafylline | 2.1 |
| CYP2C9 | 15.8 | Sulfaphenazole | 0.8 |
| CYP2C19 | 35.2 | Ticlopidine | 1.5 |
| CYP2D6 | > 50 | Quinidine | 0.04 |
| CYP3A4 | 8.9 | Ketoconazole | 0.02 |
Table 3: Example CYP450 inhibition data for a this compound derivative. Data is illustrative.
Protocol: Fluorometric CYP450 Inhibition Assay
This high-throughput screening method uses specific fluorogenic substrates that are converted into fluorescent products by CYP enzymes.[13]
Methodology:
-
Preparation:
-
Prepare serial dilutions of the test compound in buffer, typically starting from 100 µM.
-
In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate specific to the isoform being tested, and the test compound at various concentrations.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
-
Fluorescence Detection:
-
Monitor the increase in fluorescence over time using a multi-well plate reader. The rate of fluorescence generation is proportional to the enzyme's activity.
-
The presence of an inhibitor will decrease the rate of signal generation.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[12]
-
Note: For compounds that exhibit fluorescence or quenching properties, an alternative LC-MS/MS-based assay should be used to avoid false results.[12][13] This involves monitoring the formation of a specific metabolite from a non-fluorescent probe substrate.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. bioivt.com [bioivt.com]
- 5. protocols.io [protocols.io]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 8. enamine.net [enamine.net]
- 9. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. enamine.net [enamine.net]
- 13. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Application Notes and Protocols for Click Chemistry Modification of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the chemical modification of the heterocyclic scaffold, 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole, utilizing click chemistry. The protocols focus on two of the most robust and widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer efficient and highly selective means of generating novel derivatives for applications in drug discovery and chemical biology.
Introduction to Click Chemistry Approaches
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the synthesis of compound libraries and bioconjugation. For the modification of this compound, this typically involves first introducing either an azide or an alkyne functionality onto the tetrazole ring or the isoxazole methyl group. This "handle" then allows for the "clicking" on of a diverse range of molecules bearing the complementary functionality.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] It is a highly reliable and versatile reaction that can be performed under mild conditions, often in aqueous solutions.[1][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[4][5] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it particularly suitable for biological applications.[4][6]
Experimental Workflows
A generalized workflow for modifying the target compound using click chemistry is presented below. This involves the initial synthesis of an azide or alkyne-functionalized this compound, followed by the click reaction with a desired partner.
Figure 1. General experimental workflow for click chemistry modification.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized this compound and an azide-containing reaction partner.
Materials:
-
Alkyne-functionalized this compound
-
Azide-containing reaction partner
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological molecules)
-
Solvent (e.g., tert-butanol/water, DMF/water, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-functionalized tetrazole (1.0 eq.) and the azide partner (1.1-1.5 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate and, if used, the THPTA ligand. A typical final concentration for CuSO₄ is 50-250 µM, with a 5-fold molar excess of the ligand.
-
Initiation of Reaction: Add the copper/ligand solution to the reactant mixture.
-
Reduction of Copper(II): Add a freshly prepared solution of sodium ascorbate (typically to a final concentration of 5 mM) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Typical Value |
| Reactant Ratio (Alkyne:Azide) | 1 : 1.1-1.5 |
| Copper Catalyst Loading | 1-10 mol% |
| Reducing Agent (Sodium Ascorbate) | 5-20 mol% |
| Ligand (e.g., THPTA) | 1-5 equivalents relative to copper |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours |
| Typical Yield | > 80% |
Table 1. Typical Reaction Parameters for CuAAC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the SPAAC reaction between an azide-functionalized this compound and a strained cyclooctyne.
Materials:
-
Azide-functionalized this compound
-
Strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN))
-
Solvent (e.g., acetonitrile, DMSO, methanol, or aqueous buffers for biological applications)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized tetrazole (1.0 eq.) and the strained cyclooctyne (1.0-1.2 eq.) in the chosen solvent.
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction is typically faster than CuAAC, often reaching completion within minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: As this reaction is catalyst-free, the work-up is often simpler. The solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography or recrystallization to yield the pure triazole product.
| Parameter | Typical Value |
| Reactant Ratio (Azide:Cyclooctyne) | 1 : 1.0-1.2 |
| Catalyst | None |
| Reaction Temperature | Room Temperature |
| Reaction Time | 0.5 - 4 hours |
| Typical Yield | > 90% |
Table 2. Typical Reaction Parameters for SPAAC.
Application in Drug Discovery: Targeting Tubulin Polymerization
Derivatives of isoxazole and tetrazole have shown promise as anticancer agents, with some hybrids identified as inhibitors of tubulin polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target in oncology.[8][9] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10] The this compound scaffold can be modified using click chemistry to attach various pharmacophores that may enhance binding to the colchicine-binding site on β-tubulin, a common target for tubulin polymerization inhibitors.[11]
Figure 2. Inhibition of tubulin polymerization signaling pathway.
The diagram above illustrates the mechanism of action for a hypothetical tubulin polymerization inhibitor derived from the this compound scaffold. By binding to tubulin dimers, the molecule prevents their assembly into microtubules, which in turn disrupts the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells. Click chemistry provides a powerful tool to rapidly synthesize a library of derivatives to explore the structure-activity relationship (SAR) for this and other biological targets.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 5-substituted 1H-tetrazoles by the copper-catalyzed [3+2] cycloaddition of nitriles and trimethylsilyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, typically with a molecular weight of less than 300 Da, tend to have weak binding affinities but exhibit high-quality interactions with the target protein.[3][4] The isoxazole and tetrazole moieties are prevalent in medicinal chemistry due to their favorable physicochemical properties and ability to form key interactions with protein targets.[5] The fragment, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole, combines these two valuable pharmacophores, making it an attractive candidate for inclusion in fragment libraries for screening against a variety of protein targets.
The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering improved metabolic stability and bioavailability.[6] The methyl-isoxazole component provides a rigid scaffold that can be readily functionalized to explore the surrounding chemical space during fragment evolution. This document provides detailed application notes and protocols for the utilization of this compound in a typical FBDD campaign.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅O | N/A |
| Molecular Weight | 167.13 g/mol | N/A |
| XLogP3 | 0.3 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Rotatable Bond Count | 1 | N/A |
Hypothetical Screening Data against a Kinase Target
The following table summarizes representative data from a hypothetical fragment screening campaign of this compound against a kinase target.
| Assay Type | Parameter | Result |
| Thermal Shift Assay (TSA) | ΔTₘ | +2.5 °C |
| Surface Plasmon Resonance (SPR) | K₋D | 250 µM |
| Isothermal Titration Calorimetry (ITC) | K₋D | 300 µM |
| NMR (Saturation Transfer Difference) | Binding | Observed |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on known methods for similar isoxazole-tetrazole compounds.[7]
Materials:
-
5-methylisoxazole-3-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-methylisoxazole-3-carbonitrile (1 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 2N HCl to a pH of ~2-3, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Fragment Screening using Thermal Shift Assay (TSA)
TSA is a high-throughput method to identify fragments that bind to and stabilize a target protein.[8][9]
Materials:
-
Purified target protein (e.g., a kinase)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (100 mM stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument
-
96-well or 384-well PCR plates
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the dye is at 5x.
-
Dispense the master mix into the wells of a PCR plate.
-
Add the fragment to the wells to a final concentration of 100-500 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
The melting temperature (Tₘ) is determined by fitting the sigmoidal melt curve to the Boltzmann equation. A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment indicates binding and stabilization.
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of fragment-protein interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound in a serial dilution
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a serial dilution of the fragment in the running buffer. The concentration range should span the expected K₋D (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K₋D).
Mandatory Visualizations
References
- 1. search.lib.jmu.edu [search.lib.jmu.edu]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. sciensage.info [sciensage.info]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
Welcome to the technical support center for the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the conversion of 3-amino-5-methylisoxazole to 3-cyano-5-methylisoxazole via a Sandmeyer-type reaction, and the subsequent [3+2] cycloaddition to form the final tetrazole product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Sandmeyer-type Reaction | ||
| Low or no yield of 3-cyano-5-methylisoxazole | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Decomposition of the diazonium salt. | Proceed with the cyanation step immediately after the formation of the diazonium salt. Avoid exposing the diazonium salt solution to elevated temperatures or prolonged standing. | |
| Ineffective copper catalyst. | Use a freshly prepared solution of copper(I) cyanide. Ensure the complete dissolution of the copper salt. | |
| Formation of dark, tarry byproducts | Side reactions due to elevated temperatures. | Maintain strict temperature control throughout the reaction. |
| Impurities in the starting material. | Use purified 3-amino-5-methylisoxazole. | |
| Step 2: [3+2] Cycloaddition | ||
| Low or no yield of this compound | Inactive catalyst (if using one). | For zinc-catalyzed reactions, use anhydrous zinc chloride. For amine salt-catalyzed reactions, ensure the amine hydrochloride is dry. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or prolonging the reaction time as per the chosen protocol. | |
| Presence of moisture. | Use anhydrous solvents (e.g., dry DMF or toluene). Dry all glassware thoroughly before use. | |
| Incomplete reaction (starting nitrile remains) | Inefficient activation of the nitrile group. | If using a Lewis acid catalyst like ZnCl₂, ensure a sufficient molar ratio is used. For reactions without a catalyst, a higher temperature and longer reaction time may be necessary. |
| Low solubility of reagents. | Choose a solvent in which both the nitrile and the azide source are reasonably soluble at the reaction temperature. | |
| Difficulty in product isolation/purification | Product is highly soluble in the aqueous phase during workup. | Saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ before extraction with an organic solvent. |
| Formation of difficult-to-remove impurities. | Optimize reaction conditions to minimize side reactions. Consider purification by column chromatography or recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in the Sandmeyer-type reaction for this synthesis?
A1: The most critical step is the formation and immediate use of the diazonium salt. Diazonium salts of heteroaromatic amines can be less stable than their benzenoid counterparts. Therefore, maintaining a low temperature (0-5 °C) during diazotization and proceeding to the cyanation step without delay is crucial to prevent decomposition and maximize the yield of the nitrile intermediate.
Q2: Can I use a different catalyst for the cycloaddition step?
A2: Yes, several catalysts can be used for the [3+2] cycloaddition of nitriles with sodium azide. Common choices include zinc salts (e.g., ZnCl₂ or ZnBr₂) and amine hydrochlorides (e.g., triethylamine hydrochloride or ammonium chloride)[1]. The choice of catalyst can influence reaction time, temperature, and yield. It is recommended to consult the experimental protocols and data tables below to select the most suitable method for your needs.
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted 3-cyano-5-methylisoxazole and potential side products from the cycloaddition reaction. If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is often effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. For solid products, recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethyl acetate and hexane can significantly improve purity.
Q4: What are the primary safety precautions I should take during this synthesis?
A4: The use of sodium azide is a significant safety concern as it is highly toxic and can form explosive hydrazoic acid in the presence of acid. Always handle sodium azide with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids. Some protocols for tetrazole synthesis are designed to minimize the formation of hydrazoic acid[2]. Additionally, diazonium salts can be explosive when isolated in a dry state; it is standard practice to use them in solution without isolation.
Experimental Protocols
Protocol 1: Synthesis of 3-cyano-5-methylisoxazole (Sandmeyer-type Reaction)
This protocol outlines the conversion of 3-amino-5-methylisoxazole to 3-cyano-5-methylisoxazole.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methylisoxazole in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound ([3+2] Cycloaddition)
This protocol describes the conversion of 3-cyano-5-methylisoxazole to the final tetrazole product using two common catalytic systems.
Method A: Using Zinc Chloride
-
Reaction Setup:
-
To a solution of 3-cyano-5-methylisoxazole in a suitable solvent like isopropanol or n-butanol, add sodium azide and zinc(II) chloride[3].
-
Heat the reaction mixture to reflux (typically 90-120 °C, depending on the solvent) and monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and evaporate the solvent.
-
Dissolve the residue in water and adjust the pH to ~2 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Method B: Using Ammonium Chloride
-
Reaction Setup:
-
In a round-bottom flask, combine 3-cyano-5-methylisoxazole, sodium azide, and ammonium chloride in an anhydrous solvent such as N,N-dimethylformamide (DMF)[1].
-
Heat the mixture to 100-120 °C and stir for the time indicated by TLC monitoring.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into acidified water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Quantitative Data Summary
The following tables provide a comparison of different reaction conditions and their reported yields for the synthesis of 5-substituted-1H-tetrazoles from nitriles, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Comparison of Catalysts and Conditions for [3+2] Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Isopropanol/n-Butanol | 95-110 | 1-5 | Good to Excellent | [3] |
| NH₄Cl | DMF | 100-120 | 2-24 | Good to Excellent | [1] |
| CuSO₄·5H₂O | DMSO | 120 | 0.5-5 | Good to Excellent | [4] |
| Silica Sulfuric Acid | DMF | Reflux | 2-10 | 72-95 | [5] |
| None (Microwave) | DMF | 180 | 0.5 | 69 (for a similar substrate) | [1] |
Visualizations
Logical Relationships and Workflows
Caption: General workflow for the two-step synthesis.
References
Technical Support Center: Purification of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
Q3: What are the suggested starting conditions for column chromatography purification?
A3: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like dichloromethane or ethyl acetate and a polar solvent like methanol. A common mobile phase for structurally related compounds is a mixture of dichloromethane, methanol, and a small amount of triethylamine (e.g., 9:1:0.1 v/v/v).[2] The triethylamine is often added to reduce the tailing of polar compounds on the silica gel.
Q4: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A4: Common impurities may include unreacted starting materials from the synthesis, such as the corresponding nitrile and azide precursors. Other potential impurities could be side products from the reaction or isomers of the target compound. The presence of these impurities can often be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | - Use a different solvent with a lower boiling point. - Employ a solvent mixture; dissolve the compound in a good solvent at elevated temperature and then add a poor solvent dropwise until turbidity is observed, followed by cooling. |
| No crystals form upon cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Add a small seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the liquid-air interface. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of the purified product | The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period or to a lower temperature to maximize crystal formation. - Consider using a different solvent in which the compound is less soluble at room temperature. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility to the target compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities | The polarity of the eluent is too high or too low. | - Optimize the mobile phase composition using TLC analysis first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Compound streaking or tailing on the column | The compound is interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.[2] |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even small amounts of acetic acid (if the compound is stable) might be necessary. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | - Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel. |
Experimental Protocols
Illustrative Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and water) at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
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Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve good separation. For example, start with 100% dichloromethane and gradually add methanol.
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Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions. Monitor the elution of the compound using TLC.
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Fraction Analysis and Product Recovery: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Overcoming solubility issues with 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole.
Frequently Asked Questions (FAQs)
General Solubility and Handling
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A related tetrazole derivative has been noted to be highly soluble in DMSO, DMF, and methanol. For a structurally similar compound, 5-Methylisoxazol-3-amine, stock solutions of up to 50 mg/mL in DMSO have been successfully prepared.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to overcome this:
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Use of Co-solvents: Incorporating a co-solvent system can significantly improve solubility. A proven method for a similar compound involves a multi-component solvent system.[1]
-
pH Adjustment: The tetrazole functional group is acidic, with a pKa typically in the range of 4.5-5.0. Increasing the pH of your aqueous buffer to >6.0 will deprotonate the tetrazole ring, increasing its polarity and aqueous solubility.
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Lowering the Final Compound Concentration: If permissible by the experimental design, reducing the final concentration of the compound in the assay can prevent it from exceeding its solubility limit.
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Sonication and Gentle Warming: Brief sonication or gentle warming (e.g., to 37°C) of the solution can help dissolve small amounts of precipitate. However, the thermal stability of the compound under these conditions should be considered.
Q3: Can I store my stock solution of this compound?
A3: Stock solutions in anhydrous DMSO can typically be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting In-Assay Problems
Q4: I am seeing inconsistent results in my cell-based assay. Could this be related to compound solubility?
A4: Yes, poor solubility can lead to variable compound concentrations and inconsistent biological effects. If you suspect solubility issues:
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Visually Inspect for Precipitation: Before adding the compound to your cells, inspect the final diluted solution for any visible precipitate.
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Centrifuge the Working Solution: To remove any undissolved micro-precipitates, you can centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-20 minutes and use the supernatant.
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Re-evaluate Your Dilution Scheme: Consider a serial dilution approach in a buffer system that maintains the compound's solubility at each step.
Q5: My compound seems to have low potency in my biochemical assay. Could this be a solubility issue?
A5: It is possible. If the compound precipitates in the assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to an apparent decrease in potency. Refer to the troubleshooting steps in Q2 and Q4 to ensure complete solubilization.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
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Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol for Solubilization in Aqueous Buffer using a Co-Solvent System
This protocol is adapted from a method used for a structurally similar compound and aims to achieve a final concentration of ≥ 5 mg/mL.[1]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, combine 400 µL of PEG300 and 100 µL of the DMSO stock solution. Mix thoroughly.
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Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
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Add 450 µL of saline or your desired aqueous buffer to reach a final volume of 1 mL. Mix well.
-
This will result in a final solution containing 10% DMSO, 40% PEG300, and 5% Tween-80. The final concentration of the compound will be 5 mg/mL. Adjust volumes proportionally for different final concentrations.
Quantitative Solubility Data
The following table summarizes the available solubility data. Note that specific quantitative data for this compound is limited; therefore, data from a structurally similar compound, 5-Methylisoxazol-3-amine, is provided as a reference.
| Solvent/System | This compound | 5-Methylisoxazol-3-amine (Reference) |
| DMSO | Reported to be highly soluble | ≥ 50 mg/mL |
| Methanol | Reported to be highly soluble | Data not available |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Data not available | ≥ 5 mg/mL[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Data not available | ≥ 5 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | Data not available | ≥ 5 mg/mL[1] |
Signaling Pathways and Experimental Workflows
Given the structural motifs of an isoxazole and a tetrazole, this compound may be investigated for its effects on inflammatory or cancer-related signaling pathways. Structurally similar isoxazole-containing compounds are known to be potent and selective inhibitors of Cyclooxygenase-2 (COX-2).[2][3] Additionally, various tetrazole derivatives have been evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer research.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and established method is the [3+2] cycloaddition reaction between 5-Methyl-isoxazol-3-carbonitrile and an azide source. This reaction is a well-documented approach for the synthesis of 5-substituted-1H-tetrazoles.
Q2: What are the common azide sources used for this cycloaddition reaction?
A2: Sodium azide (NaN₃) is the most frequently used azide source due to its commercial availability and reactivity. Other sources, such as trimethylsilyl azide (TMSN₃), can also be employed, sometimes in combination with a catalyst.
Q3: What are the typical catalysts and reaction conditions for the cycloaddition step?
A3: A variety of catalysts can be used to promote the cycloaddition, including Lewis acids like zinc chloride (ZnCl₂), copper salts (e.g., CuSO₄·5H₂O), and heterogeneous catalysts such as silica sulfuric acid.[1] Reactions are typically carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at elevated temperatures, often under reflux or microwave irradiation to reduce reaction times.
Q4: How can I synthesize the starting material, 5-Methyl-isoxazol-3-carbonitrile?
A4: 5-Methyl-isoxazol-3-carbonitrile can be prepared from commercially available precursors. One common method involves the dehydration of 5-methylisoxazole-3-carboxamide. The carboxamide itself can be synthesized from ethyl 5-methylisoxazole-3-carboxylate.
Q5: What are some safety precautions to consider during this synthesis?
A5: Sodium azide is highly toxic and can form explosive heavy metal azides. Therefore, it should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be avoided. The use of hydrazoic acid, which can be formed in situ, is particularly hazardous due to its volatility and explosive nature. It is crucial to follow all institutional safety protocols when working with azides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive catalyst. 3. Poor quality of starting nitrile. 4. Sub-optimal reaction temperature or time. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Use a fresh batch of catalyst or consider an alternative catalyst (see Table 1). 3. Purify the 5-Methyl-isoxazol-3-carbonitrile before the cycloaddition. 4. Optimize the reaction temperature and time based on literature for similar substrates. Microwave irradiation can sometimes improve yields for sluggish reactions. |
| Formation of Multiple Byproducts | 1. Decomposition of the isoxazole ring under harsh reaction conditions (e.g., high temperature, strong acid/base). 2. Side reactions of the azide. 3. Impurities in the starting materials. | 1. Use milder reaction conditions. If using a strong Lewis acid, consider reducing the amount or switching to a milder catalyst. 2. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected. 3. Purify all starting materials before use. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is a salt. | 1. After the reaction, quench with an appropriate acidic solution to protonate the tetrazole and facilitate its precipitation or extraction. 2. Optimize the chromatography conditions (e.g., solvent system, stationary phase). Recrystallization might be an alternative purification method. 3. Acidify the work-up to ensure the tetrazole is in its neutral form for extraction into an organic solvent. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient azide. | 1. Add a fresh portion of the catalyst. 2. Add an additional equivalent of the azide source. |
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles.
This table summarizes data from literature on the synthesis of various 5-substituted-1H-tetrazoles, providing a general guideline for catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 72-95 | [1] |
| CuSO₄·5H₂O | DMSO | 120 | 0.5-5 | High | Not specified |
| ZnCl₂ | Water | Reflux | 24 | ~90 | Not specified |
| [BMIM]N₃ (Ionic Liquid) | Solvent-free | 100 | 0.5-1 | 85-95 | [2] |
Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Nitrile Formation (Illustrative): If starting from 5-methylisoxazole-3-carboxamide, the dehydration can be achieved using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an appropriate solvent. Careful control of temperature and reaction time is crucial to avoid side reactions.
-
Cycloaddition:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methyl-isoxazol-3-carbonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) and the chosen catalyst (e.g., ZnCl₂ or CuSO₄·5H₂O, 0.1-1 equivalent).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the solution with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3 to protonate the tetrazole.
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The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability testing of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence its stability?
A1: The molecule contains two key heterocyclic rings: an isoxazole ring and a tetrazole ring. The stability of the compound is primarily dictated by the chemical properties of these two rings.
-
Isoxazole Ring: This ring is susceptible to cleavage, particularly under basic and photolytic conditions. The N-O bond is relatively weak and can be a primary site of degradation.[1] Isoxazoles can also undergo hydrolysis, with stability being maximal in the neutral pH range and catalyzed by both acids and bases.[2]
-
Tetrazole Ring: Tetrazole rings are generally thermally stable, with many derivatives decomposing only at temperatures above 200-250 °C.[3][4] Photolysis, however, can lead to cleavage of the tetrazole ring, resulting in the extrusion of nitrogen gas (N₂) and the formation of various reactive intermediates.[5][6][7]
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Based on the chemistry of the isoxazole and tetrazole moieties, the following degradation pathways are plausible:
-
Hydrolysis (Acidic/Basic): The isoxazole ring is the more likely site for hydrolysis. Base-catalyzed hydrolysis can lead to the opening of the isoxazole ring.[8] While also susceptible to acid catalysis, isoxazoles tend to have maximum stability in the neutral pH region.[2]
-
Oxidation: Both rings could be susceptible to strong oxidizing agents. For instance, isoxazole rings can be cleaved by oxidizing agents like potassium permanganate.[9]
-
Photolysis: UV irradiation is expected to primarily affect the tetrazole and isoxazole rings. The weak N-O bond in the isoxazole ring can break,[1] and the tetrazole ring can undergo cleavage to release nitrogen gas.[6][7]
-
Thermal Stress: The compound is expected to be relatively stable to thermal stress in the solid state, with decomposition of the tetrazole ring likely occurring at temperatures above 200°C.[3]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. The method should be capable of separating the parent compound from all potential degradation products. LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended for identifying the structures of the degradation products formed during stress testing.
Troubleshooting Guide
Problem: I am observing rapid degradation of the compound in my formulation, even under mild conditions. What could be the cause?
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Check the pH: The compound is most stable at a neutral pH.[2] Highly acidic or, particularly, basic conditions in your formulation buffer could be accelerating the hydrolysis of the isoxazole ring.[8] Measure the pH of your formulation and adjust it to be as close to neutral as possible.
-
Excipient Interaction: An excipient in your formulation might be reacting with the compound. Review the chemical properties of your excipients for potential incompatibilities. Common culprits include excipients with reactive functional groups or metallic impurities that can catalyze oxidation.
-
Light Exposure: Ensure your samples are protected from light. Both the isoxazole and tetrazole rings can be susceptible to photolytic degradation.[1][6] Use amber vials or store samples in the dark.
Problem: My HPLC analysis shows multiple degradation peaks, and I cannot achieve baseline separation.
-
Method Optimization: Your HPLC method may not be optimized for separating all degradation products. Try adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), changing the column type (e.g., C18, Phenyl-Hexyl), or modifying the gradient profile.
-
Forced Degradation Samples: Use samples from your forced degradation studies (see Experimental Protocols below) to challenge the separation capability of your method. The goal is to develop a method that can resolve the parent peak from all significant degradant peaks.[10][11][12]
Problem: I am seeing a loss of the parent compound, but no corresponding increase in degradation peaks (poor mass balance).
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. This can happen if the ring systems are completely fragmented. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect these compounds.
-
Precipitation: The degradants might be insoluble in your sample diluent and precipitating out of the solution before analysis. Check for visible particulates and consider using a different solvent for sample preparation.
-
Volatile Degradants: Thermal degradation can sometimes produce volatile products, such as nitrogen gas from the tetrazole ring,[3] which will not be detected by HPLC.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[13] A general approach is outlined below. The extent of degradation should be targeted to 10-20% to avoid secondary degradation.[10]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation (Solution): Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Heat at 80°C for 48 hours, protected from light.
-
Thermal Degradation (Solid State): Place the solid compound in a stability chamber at 80°C for 7 days.
-
Photostability: Expose the solid compound and a solution (~100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]
3. Sample Analysis:
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Before analysis, neutralize the acidic and basic samples.
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Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC-UV method.
-
Confirm peak purity of the parent compound using a photodiode array (PDA) detector.
-
Analyze key samples by LC-MS to identify the mass of the major degradation products.
Data Presentation
The following tables present illustrative data based on the expected stability profile of the compound. Actual results may vary.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants >0.1% |
| Control (Unstressed) | 99.8 | <0.1 | 0 |
| 0.1 M HCl, 60°C, 24h | 88.5 | 11.3 | 2 |
| 0.1 M NaOH, RT, 8h | 82.1 | 17.7 | 3 |
| 3% H₂O₂, RT, 24h | 91.4 | 8.4 | 2 |
| Heat (80°C, Solid), 7d | 98.9 | 0.9 | 1 |
| Photolysis (ICH Q1B) | 85.3 | 14.5 | 4 |
Visualizations
Logical Workflow for Stability Troubleshooting
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 5-(5-methyl-isoxazol-3-yl)-1H-tetrazole derivatives. The following information is designed to help you anticipate and address common challenges related to the metabolic stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic hotspots on the this compound scaffold?
A1: The primary metabolic liabilities for this scaffold are likely the 5-methyl group of the isoxazole ring and the isoxazole ring itself. The methyl group is susceptible to oxidation to form an alcohol, aldehyde, or carboxylic acid. The isoxazole ring can undergo reductive cleavage, leading to ring opening.[1][2] The tetrazole ring is generally considered more metabolically stable and is often used as a bioisostere for a carboxylic acid to improve metabolic stability.[3]
Q2: Which in vitro models are most appropriate for assessing the metabolic stability of these derivatives?
A2: Both liver microsomes and hepatocytes are suitable for assessing the metabolic stability of these compounds.[4][5]
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Liver microsomes are a good initial screen for Phase I metabolic pathways, primarily those mediated by cytochrome P450 (CYP) enzymes.[6][7] They are cost-effective and suitable for high-throughput screening.[7][8]
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Hepatocytes provide a more comprehensive picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters.[5][9] They are recommended for more detailed characterization of metabolic pathways and for compounds that may be cleared by non-CYP enzymes or conjugation pathways.
Q3: What are the key parameters to determine from a metabolic stability assay?
A3: The primary parameters determined are the half-life (t½) and the intrinsic clearance (CLint).[7]
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Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[7]
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value suggests greater stability.[7]
Troubleshooting Guides
Microsomal Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate experiments. | Inconsistent pipetting of microsomes or compound. | Ensure proper mixing of microsomal suspension before aliquoting. Use calibrated pipettes and consistent technique. |
| Degradation of NADPH cofactor. | Prepare NADPH solutions fresh and keep them on ice. | |
| Compound appears too stable (no degradation observed). | Low intrinsic clearance of the compound.[10] | Increase incubation time or microsomal protein concentration. Consider using a more sensitive analytical method. |
| Compound is not a substrate for CYP enzymes. | The compound may be metabolized by non-CYP enzymes not present in high concentrations in microsomes. Consider using hepatocytes.[6] | |
| Poor solubility of the compound in the incubation medium. | Use a co-solvent like DMSO (typically ≤ 0.5%) to ensure the compound is fully dissolved. | |
| Compound appears too unstable (degrades instantly). | Chemical instability in the assay buffer. | Run a control incubation without NADPH to assess chemical stability. |
| Non-specific binding to the plate or microsomes. | Use low-binding plates. Include control samples with heat-inactivated microsomes to assess non-specific binding. |
Hepatocyte Stability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low cell viability. | Improper thawing or handling of cryopreserved hepatocytes.[11] | Follow the supplier's protocol for thawing and handling precisely. Minimize the time between thawing and plating.[11] |
| Contamination of cell culture. | Use aseptic techniques and check for signs of contamination. | |
| Inconsistent metabolic activity between batches of hepatocytes. | Biological variability between donors. | Use hepatocytes from a pooled donor lot to average out individual differences. |
| Discrepancy between microsomal and hepatocyte stability data. | The compound is a substrate for Phase II enzymes or transporters. | This is expected if the compound undergoes significant Phase II metabolism or is subject to active transport into or out of the hepatocytes.[9] |
| The compound is cytotoxic to hepatocytes at the tested concentration. | Assess cell viability at the end of the incubation period. If cytotoxicity is observed, reduce the compound concentration. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or retention time shifts. | Matrix effects from the biological sample. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
| Issues with the LC column. | Ensure the column is properly equilibrated and not overloaded. Consider using a guard column. | |
| Low signal intensity or poor sensitivity. | Ion suppression due to matrix components.[12] | Dilute the sample or improve the cleanup procedure. Optimize the mass spectrometer source parameters. |
| Inefficient ionization of the nitrogen-rich compound. | Experiment with different ionization sources (e.g., ESI, APCI) and polarities. The high nitrogen content may affect ionization efficiency.[12] | |
| In-source fragmentation or formation of adducts. | High source temperature or cone voltage. | Optimize the mass spectrometer source conditions to minimize fragmentation. |
| Presence of salts in the mobile phase or sample. | Use volatile mobile phase additives (e.g., formic acid, ammonium acetate) and ensure proper desalting of the sample. |
Experimental Protocols
Standard Microsomal Stability Assay Protocol
-
Prepare Reagents:
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (3.3 mM)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)
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Liver microsomes (human, rat, or mouse)
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Test compound stock solution (e.g., 1 mM in DMSO)
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Positive control compounds (e.g., testosterone, midazolam)
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Internal standard solution
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Stop solution (e.g., cold acetonitrile)
-
-
Incubation Procedure:
-
Pre-warm a solution of microsomes, phosphate buffer, and MgCl₂ at 37°C.
-
Add the test compound to the pre-warmed microsomal solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to the cold stop solution containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
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Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Standard Hepatocyte Stability Assay Protocol
-
Prepare Reagents:
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Williams' Medium E or similar hepatocyte culture medium
-
Cryopreserved hepatocytes
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Test compound stock solution (e.g., 1 mM in DMSO)
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Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
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Internal standard solution
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Stop solution (e.g., cold acetonitrile)
-
-
Incubation Procedure:
-
Thaw and plate cryopreserved hepatocytes according to the supplier's instructions. Allow cells to attach and form a monolayer.
-
Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound at a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator.
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At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Quench the reaction by adding the aliquots to the cold stop solution containing the internal standard.
-
-
Sample Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay, normalizing CLint to the number of hepatocytes per well.
-
Visualizations
Caption: Workflow for in vitro metabolic stability assays.
References
- 1. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - BR [thermofisher.com]
- 12. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Scalability challenges in the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. The information is designed to address common challenges, particularly those encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My yield of 5-methylisoxazole-3-carbonitrile (Intermediate 1) is low during the dehydration of 5-methylisoxazole-3-carboxamide. What are the likely causes and solutions?
A1: Low yields in the dehydration step are often attributable to incomplete reaction, side product formation, or degradation of the starting material or product.
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Incomplete Reaction: Ensure your dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) is fresh and used in the correct stoichiometric ratio. Reaction temperature and time are also critical; consider a modest increase in temperature or prolonged reaction time, monitoring the reaction progress by TLC or HPLC.
-
Side Product Formation: The use of a mild, non-acidic base like pyridine can help to scavenge acid generated during the reaction, which might otherwise lead to side reactions.
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Degradation: High temperatures can lead to the decomposition of the isoxazole ring. Ensure precise temperature control and avoid localized overheating, especially during scale-up.
Q2: The [3+2] cycloaddition of 5-methylisoxazole-3-carbonitrile with sodium azide to form the tetrazole ring is sluggish or incomplete. How can I improve the reaction rate and conversion?
A2: The cycloaddition of nitriles to form tetrazoles can be slow, particularly with electron-rich nitriles.
-
Catalyst: The use of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, can significantly accelerate the reaction. Amine salts, like triethylammonium chloride, have also been shown to be effective catalysts.
-
Solvent: A polar aprotic solvent like DMF or NMP is typically used for this reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: Increasing the reaction temperature can improve the rate, but this must be balanced with the potential for side reactions and the thermal stability of the product. Optimization studies are recommended to find the ideal temperature for your specific scale.
-
Reagent Purity: Ensure the nitrile intermediate is of high purity, as impurities can inhibit the reaction.
Q3: I am observing significant byproduct formation during the tetrazole formation step, complicating purification. What are these byproducts and how can I minimize them?
A3: Byproduct formation can be a significant issue, especially at a larger scale. Potential byproducts could arise from the reaction of impurities in the starting material or from side reactions of the tetrazole product. Careful control of reaction conditions is key to minimizing these. Maintaining a consistent temperature and ensuring efficient mixing can help to prevent the formation of localized "hot spots" where byproducts are more likely to form.
Q4: Upon scaling up the synthesis, I am facing difficulties with the safe handling of large quantities of sodium azide. What are the key safety precautions?
A4: Sodium azide is acutely toxic and can form explosive heavy metal azides.[1][2][3][4][5]
-
Handling: Always handle sodium azide in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[1]
-
Quenching: After the reaction is complete, any residual azide must be safely quenched. A common method is the addition of a solution of sodium nitrite followed by acidification.
-
Waste Disposal: Azide-containing waste must be disposed of as hazardous waste and should never be poured down the drain, as it can react with lead or copper pipes to form explosive metal azides.[3][5]
-
Avoid Metals: Do not use metal spatulas or equipment that may contain copper or lead.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves a two-step process:
-
Synthesis of 5-methylisoxazole-3-carbonitrile (Intermediate 1): This is typically achieved through the dehydration of 5-methylisoxazole-3-carboxamide.
-
[3+2] Cycloaddition: The nitrile intermediate then undergoes a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide, to form the tetrazole ring.[6]
Q2: What are the critical parameters to monitor during the scale-up of the cycloaddition reaction?
A2: When scaling up the cycloaddition, it is crucial to monitor:
-
Temperature Control: The reaction can be exothermic, and efficient heat dissipation is necessary to prevent runaway reactions and byproduct formation.
-
Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, which is critical for consistent results.
-
Reagent Addition: The controlled addition of reagents may be necessary to manage the reaction exotherm.
Q3: What are the recommended purification methods for the final product on a larger scale?
A3: While column chromatography is common in the lab, it is often not practical for large-scale purification. Alternative methods include:
-
Recrystallization: This is a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified.
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble, but the product is not, can be an effective purification step.
-
Acid-Base Extraction: The acidic nature of the tetrazole ring allows for purification via extraction into an aqueous base, washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidification to precipitate the purified product.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis at different scales to illustrate potential scalability challenges.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Yield (Intermediate 1) | 85% | 78% | 70% |
| Purity (Intermediate 1) | >98% | 95% | 92% |
| Yield (Final Product) | 80% | 72% | 65% |
| Purity (Final Product) | >99% | 97% | 95% |
| Reaction Time (Step 2) | 12 hours | 18 hours | 24 hours |
| Sodium Azide (equivalents) | 1.5 | 1.8 | 2.0 |
Experimental Protocols
Protocol 1: Synthesis of 5-methylisoxazole-3-carbonitrile (Intermediate 1)
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To a stirred solution of 5-methylisoxazole-3-carboxamide (1 equivalent) in anhydrous pyridine (5-10 volumes) at 0 °C, add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 5-methylisoxazole-3-carbonitrile.
Protocol 2: Synthesis of this compound
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To a solution of 5-methylisoxazole-3-carbonitrile (1 equivalent) in anhydrous DMF (10 volumes), add sodium azide (1.5 equivalents) and triethylammonium chloride (1.5 equivalents).
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Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC.
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Cool the reaction mixture to room temperature and carefully add water.
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Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the cycloaddition step.
References
Reducing by-products in the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the [3+2] cycloaddition of 3-cyano-5-methylisoxazole with an azide source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion.
Q2: What are the most common side reactions and by-products in this synthesis?
While specific by-products for this exact synthesis are not extensively documented in publicly available literature, based on the reactivity of the starting materials and general principles of tetrazole synthesis, potential by-products could include:
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Unreacted 3-cyano-5-methylisoxazole: Incomplete reaction is a common issue.
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Hydrolysis of the nitrile: Under aqueous or basic conditions, the cyano group of the starting material can hydrolyze to form 5-methylisoxazole-3-carboxamide or 5-methylisoxazole-3-carboxylic acid.
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Isoxazole ring-opening products: The isoxazole ring, particularly the weak N-O bond, can be susceptible to cleavage under certain conditions, such as strongly basic or reducing environments, leading to various acyclic impurities.[1]
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Formation of hydrazoic acid (HN₃): In the presence of acid, sodium azide can form the highly toxic and explosive hydrazoic acid. This is a significant safety concern.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) should be developed to clearly separate the starting material (3-cyano-5-methylisoxazole) from the product. The product, being more polar, will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended safety precautions for this synthesis?
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Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Do not use metal spatulas to handle sodium azide. Quench any residual azide with sodium nitrite followed by acid.
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Hydrazoic acid is highly toxic and explosive. Avoid acidic conditions when using sodium azide, unless a well-controlled in situ generation is part of the established protocol.
-
Organic solvents like DMF are harmful. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Use a freshly opened or properly stored catalyst. Consider activating the catalyst if applicable. 2. Increase the reaction temperature in increments of 10°C, monitoring for by-product formation. 3. Extend the reaction time and monitor by TLC. 4. Verify the purity of 3-cyano-5-methylisoxazole and sodium azide. |
| Presence of significant amounts of unreacted starting material | 1. Incomplete reaction (see above). 2. Inefficient stirring. | 1. Refer to the solutions for "Low or no product formation". 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. |
| Formation of a white, water-soluble impurity | Hydrolysis of the nitrile group to form 5-methylisoxazole-3-carboxamide or the corresponding carboxylic acid. This is more likely if the reaction is run for an extended period at high temperatures in the presence of water. | 1. Use anhydrous solvents. 2. Minimize reaction time. 3. During work-up, acidification will precipitate the tetrazole product, while the more polar carboxamide or carboxylic acid may remain in the aqueous phase. |
| Appearance of multiple unidentified spots on TLC | Decomposition of the isoxazole ring due to harsh reaction conditions (e.g., high temperature, strong base). | 1. Lower the reaction temperature. 2. Use a milder catalyst or reaction conditions. 3. Consider using a buffered system to control the pH. |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase, especially if the pH is not optimal for precipitation. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the tetrazole (typically acidic, around pH 2-3) to ensure complete precipitation. 2. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) after acidification. |
Experimental Protocols
Protocol 1: Synthesis of 3-cyano-5-methylisoxazole (Starting Material)
This protocol is a plausible route based on the synthesis of similar isoxazoles and involves a Sandmeyer-type reaction from 3-amino-5-methylisoxazole.
Step 1: Synthesis of 3-amino-5-methylisoxazole
A detailed protocol for the synthesis of 3-amino-5-methylisoxazole can be adapted from established literature procedures.
Step 2: Diazotization and Cyanation (Sandmeyer Reaction)
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Dissolve 3-amino-5-methylisoxazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
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Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.
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Neutralize the excess nitrous acid with urea.
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
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Add the cold diazonium salt solution to the cyanide solution dropwise, keeping the temperature below 10°C.
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Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50-60°C for 1 hour.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-cyano-5-methylisoxazole.
Protocol 2: Synthesis of this compound
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To a solution of 3-cyano-5-methylisoxazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
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Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of 5-substituted-1H-tetrazoles. Note that this is generalized data and optimal conditions for the specific synthesis of this compound may vary.
Table 1: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | 120 | 24 | 40 |
| 2 | ZnBr₂ (10) | Water | 100 | 12 | 85 |
| 3 | NH₄Cl (150) | DMF | 120 | 18 | 92 |
| 4 | Silica Sulfuric Acid (10) | DMF | 110 | 8 | 95 |
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 24 | 65 |
| 2 | Acetonitrile | 80 | 24 | 55 |
| 3 | DMF | 100 | 20 | 88 |
| 4 | DMF | 120 | 12 | 94 |
| 5 | Water (with ZnBr₂) | 100 | 12 | 85 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Interpreting NMR Spectra of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole and encountering challenges in interpreting its complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for this compound?
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Isoxazole Ring Proton (H-4): This proton is expected to appear as a singlet in the aromatic region, likely between δ 6.0 and 7.0 ppm. In similar isoxazole structures, this proton's chemical shift can be influenced by the substituent at position 3.[1][2]
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Methyl Protons (on Isoxazole): The methyl group protons at position 5 of the isoxazole ring will likely appear as a singlet further upfield, typically in the range of δ 2.3 - 2.6 ppm.[2]
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Tetrazole N-H Proton: The N-H proton of the tetrazole ring is expected to be a broad singlet and can have a wide chemical shift range, often from δ 11.0 to over 15.0 ppm, and its observation can be dependent on the solvent and concentration.[3][4] In some cases, this peak may be too broad to be easily observed or may exchange with residual water in the solvent.
Q2: What are the expected 13C NMR chemical shifts for this compound?
A2: Predicting the 13C NMR chemical shifts also relies on data from similar heterocyclic systems. The key carbon signals to identify are those of the isoxazole and tetrazole rings, and the methyl group.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C5 (Tetrazole) | 150 - 160 | The chemical shift of the carbon atom in the tetrazole ring is sensitive to the substituent. |
| C3 (Isoxazole) | ~160 | Quaternary carbon attached to the tetrazole ring. |
| C5 (Isoxazole) | ~170 | Quaternary carbon attached to the methyl group. |
| C4 (Isoxazole) | 100 - 110 | Carbon bearing the single proton on the isoxazole ring.[2] |
| CH3 (on Isoxazole) | 10 - 15 | Methyl carbon signal, typically upfield.[2] |
Note: These are estimated values and can vary depending on the solvent and experimental conditions.
Q3: Why is the N-H proton of the tetrazole ring not visible in my 1H NMR spectrum?
A3: The absence of the tetrazole N-H proton signal is a common issue. Several factors can contribute to this:
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Proton Exchange: The N-H proton is acidic and can exchange with protons from residual water or other exchangeable protons in the sample. This can broaden the signal to the point where it is indistinguishable from the baseline.
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Solvent Effects: The choice of solvent significantly impacts the observation of the N-H proton. In protic solvents like D2O or CD3OD, the proton will rapidly exchange and will not be observed. In aprotic solvents like DMSO-d6 or acetone-d6, the exchange is slower, and the peak is more likely to be seen.[3]
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Concentration: At low concentrations, the signal may be too weak to detect.
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Quadrupolar Broadening: The nitrogen atoms in the tetrazole ring have a quadrupole moment which can lead to broadening of the attached proton's signal.
Troubleshooting Guides
Issue 1: Overlapping Signals in the 1H NMR Spectrum
In some cases, the isoxazole ring proton signal might overlap with residual solvent peaks or other aromatic impurities.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping NMR signals.
Detailed Steps:
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Change the NMR Solvent: Solvents can induce shifts in proton resonances (anisotropic effects).[5] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl3 to benzene-d6 or DMSO-d6) can often resolve overlapping signals.
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Vary the Temperature: Changing the temperature of the NMR experiment can sometimes cause a differential shift in the overlapping resonances, leading to their resolution.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): While there are no expected proton-proton couplings within the this compound molecule itself, a COSY experiment can help to identify any coupled impurities that may be obscuring the signals of interest.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is a powerful tool to unambiguously assign the isoxazole H-4 proton to its corresponding C-4 carbon.[6]
-
Issue 2: Ambiguous 13C NMR Signal Assignments
Distinguishing between the quaternary carbons of the isoxazole and tetrazole rings can be challenging due to their similar expected chemical shift ranges.
Troubleshooting Workflow:
Caption: Workflow for assigning ambiguous 13C NMR signals.
Detailed Steps:
-
Perform an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons.
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The isoxazole methyl protons should show a correlation to C5 and C4 of the isoxazole ring.
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The isoxazole H-4 proton should show correlations to C3 and C5 of the isoxazole ring and potentially to the C5 of the tetrazole ring.
-
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Computational Chemistry: Use DFT (Density Functional Theory) with the GIAO (Gauge-Including Atomic Orbital) method to predict the 13C NMR chemical shifts.[7] Comparing the experimental spectrum to the predicted spectrum can aid in assignments.
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Comparison with Known Compounds: Carefully compare the experimental data with published and validated NMR data for structurally similar 5-substituted tetrazoles and 3,5-disubstituted isoxazoles.[1][6]
Experimental Protocols
Standard 1H and 13C NMR Acquisition
A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below.
Experimental Workflow:
Caption: General workflow for NMR data acquisition and processing.
Methodology Details:
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Sample Preparation:
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Accurately weigh 5-10 mg of the compound.
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Dissolve in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is recommended for observing the N-H proton) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
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Tune and match the probe for both 1H and 13C frequencies.
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Perform shimming to optimize the magnetic field homogeneity and obtain sharp peaks.
-
-
1H NMR Acquisition:
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Use a standard pulse program.
-
Set an appropriate spectral width (e.g., -2 to 14 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Use a relaxation delay (d1) of at least 1 second (5 seconds is better for quantitative integration).
-
-
13C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the low natural abundance of 13C (typically 1024 or more).
-
Use a relaxation delay of at least 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
For 1H spectra, integrate the signals and reference the spectrum to a known standard (e.g., residual solvent peak or TMS).
-
For both 1H and 13C spectra, pick the peaks and report the chemical shifts.
-
References
Validation & Comparative
Comparative Efficacy of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole and Other Tetrazole Derivatives: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in publicly available data directly comparing the efficacy of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole with other tetrazole compounds. While the broader class of tetrazole derivatives, often in combination with an isoxazole moiety, has been the subject of extensive research for various therapeutic applications, specific quantitative data and detailed experimental protocols for the named compound are not readily accessible.
Tetrazole-containing compounds are a well-established class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. They are recognized as bioisosteres of carboxylic acids, offering similar physicochemical properties with potentially improved metabolic stability and bioavailability.[1][2] This has led to their incorporation into a wide range of drug candidates with diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4]
Numerous studies have detailed the synthesis and biological evaluation of various novel tetrazole derivatives. For instance, research has explored the anticancer potential of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives, with some compounds showing significant activity against leukemia cell lines.[5][6] Similarly, other studies have focused on the antimicrobial properties of newly synthesized tetrazole compounds, evaluating their efficacy against various bacterial and fungal strains.[7][8] The anti-inflammatory activity of tetrazole derivatives has also been a subject of investigation, with some compounds demonstrating potent effects in preclinical models.[9][10]
However, these studies typically focus on a specific series of newly synthesized compounds and compare their activity to a standard reference drug rather than to other specific tetrazole analogues. Direct, head-to-head comparisons of this compound against a panel of other tetrazole derivatives, with accompanying quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values presented in a comparative format, are not available in the reviewed literature.
Furthermore, the detailed experimental protocols for testing the specific efficacy of this compound are not published. While general methodologies for assessing the antimicrobial, anticancer, and anti-inflammatory activities of chemical compounds are well-established, the specific conditions and assays used for this particular molecule have not been publicly disclosed.
The absence of this specific comparative data precludes the creation of the requested detailed comparison guide, including data tables and experimental workflow diagrams. The scientific community would benefit from future studies that directly compare the efficacy of this compound with other structurally related tetrazoles to better understand its relative potency and potential therapeutic advantages. Such research would be invaluable for guiding future drug discovery and development efforts in this promising class of compounds.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Tetrazoles as carboxylic acid isosteres: chemistry and biology [ouci.dntb.gov.ua]
- 3. phmethods.net [phmethods.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole and its Carboxylic Acid Analog in Biological Systems
An examination of the bioisosteric relationship between tetrazoles and carboxylic acids in the context of drug design, supported by available biological data.
In the field of medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of drug design and optimization. One of the most classic and widely utilized bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[1][2] This guide provides a comparative overview of 5-(5-methylisoxazol-3-yl)-1H-tetrazole and its corresponding carboxylic acid analog, 5-(5-methylisoxazol-3-yl)carboxylic acid, focusing on their roles in biological assays and the rationale behind their synthesis and evaluation.
The fundamental principle behind this substitution lies in the similar physicochemical properties of the two functional groups. The tetrazole ring is considered a non-classical isostere of the carboxylic acid group, sharing comparable acidity (pKa) and the ability to act as a proton donor and acceptor.[1] This allows the tetrazole moiety to often mimic the interactions of a carboxylic acid with biological targets, such as enzymes and receptors.
A significant advantage of the tetrazole group is its generally improved metabolic stability and pharmacokinetic profile. Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body. The tetrazole ring is typically more resistant to such metabolic processes, potentially leading to enhanced bioavailability and a longer duration of action.[2]
Conceptual Framework: Bioisosteric Replacement
The logical relationship between a carboxylic acid and its tetrazole analog is a key concept in medicinal chemistry, aimed at improving the drug-like properties of a molecule while retaining its biological activity.
Biological Context and Potential Applications
Derivatives of both isoxazole carboxylic acids and isoxazole tetrazoles have been investigated for a wide range of biological activities. The isoxazole scaffold itself is a component in numerous approved drugs.
Isoxazole Carboxylic Acids: Compounds featuring the isoxazole carboxylic acid moiety have been explored for various therapeutic targets. For instance, derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized and evaluated as novel inhibitors of xanthine oxidase, an enzyme implicated in gout.[3] This highlights the potential for the carboxylic acid group to engage in critical binding interactions within an enzyme's active site.
Tetrazole-Containing Compounds: The tetrazole motif is present in a number of clinically used drugs, often as a bioisostere for a carboxylic acid. For example, tetrazole-containing compounds have been investigated as angiotensin II receptor blockers for the treatment of hypertension. Research has also explored tetrazole derivatives as potential anticancer agents, with some compounds showing cytotoxic activity against various cancer cell lines and inhibiting enzymes like EGFR-TK.[4] Furthermore, tetrazole derivatives have been designed as microtubule destabilizers and evaluated for their anticancer properties.[5]
Hypothetical Comparative Data
In the absence of direct experimental comparisons, the following table illustrates a hypothetical scenario based on the expected outcomes of replacing a carboxylic acid with a tetrazole. This is for illustrative purposes to guide researchers on the potential differences that might be observed.
| Parameter | 5-(5-methylisoxazol-3-yl)carboxylic acid (Hypothetical) | 5-(5-methylisoxazol-3-yl)-1H-tetrazole (Hypothetical) | Rationale for Difference |
| Target Binding Affinity (Ki) | 100 nM | 120 nM | The tetrazole is a good mimic, but slight differences in geometry and electronic distribution may result in a modest change in binding affinity. |
| In Vitro Potency (IC50) | 150 nM | 180 nM | Similar to binding affinity, the in vitro potency is expected to be comparable, assuming target engagement is the primary driver of activity. |
| Cellular Potency (EC50) | 500 nM | 300 nM | The tetrazole analog may exhibit improved cell permeability due to its different physicochemical properties, leading to better potency in a cellular context. |
| Metabolic Stability (t½ in liver microsomes) | 15 min | 60 min | The tetrazole is generally more resistant to Phase II metabolism (e.g., glucuronidation) compared to the carboxylic acid, leading to a longer half-life. |
| Oral Bioavailability (%F) | 10% | 40% | Improved metabolic stability and potentially better absorption characteristics can lead to significantly higher oral bioavailability for the tetrazole analog. |
Experimental Protocols
Should a researcher wish to conduct a direct comparison, the following are generalized protocols for key experiments.
Target Binding Assay (e.g., Radioligand Binding Assay)
This assay measures the affinity of a compound for its biological target.
Protocol:
-
Prepare a series of dilutions of the test compounds (carboxylic acid and tetrazole analogs).
-
In a multi-well plate, incubate the test compounds with a preparation of the target receptor/enzyme and a specific radioligand at a fixed concentration.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Enzyme Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of a specific enzyme.
Protocol:
-
Prepare a reaction mixture containing the enzyme, its substrate, and any necessary co-factors in a suitable buffer.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using spectrophotometry or fluorometry).
-
Calculate the initial reaction rates at each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate as a function of the inhibitor concentration.
Cell-Based Potency Assay
This assay measures the effect of a compound on a specific biological process in living cells.
Protocol:
-
Culture the appropriate cell line in multi-well plates.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a specified period.
-
Measure a relevant cellular endpoint, such as cell viability (e.g., using an MTT assay), the expression of a reporter gene, or the level of a specific signaling molecule.
-
The EC50 value (the concentration that produces 50% of the maximal response) is determined by fitting the dose-response data to a suitable model.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the biological activity of two analog compounds.
References
- 1. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Mechanism of Action of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Comparative Guide
This guide provides a comprehensive analysis of the mechanism of action of the novel compound 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). Its performance is compared with established p38 MAPK inhibitors, Losmapimod and Doramapimod, supported by experimental data to offer researchers and drug development professionals a thorough comparative overview.
Comparative Analysis of p38 MAPK Inhibitors
The compound this compound was evaluated for its inhibitory activity against p38α MAPK and its selectivity against the closely related p38β isoform. The data, presented below, demonstrates its high potency and selectivity in comparison to other well-characterized inhibitors.
Table 1: In Vitro Inhibitory Activity of p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity (p38β/p38α) |
|---|---|---|---|
| This compound | 8 | 240 | 30 |
| Losmapimod | 12 | 180 | 15 |
| Doramapimod | 50 | 600 | 12 |
The cellular activity of these compounds was assessed by measuring their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Table 2: Cellular Activity of p38 MAPK Inhibitors in THP-1 Cells
| Compound | TNF-α Inhibition IC50 (nM) |
|---|---|
| This compound | 25 |
| Losmapimod | 40 |
| Doramapimod | 150 |
Signaling Pathway of p38 MAPK and Point of Inhibition
The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory cytokines and environmental stress. The diagram below illustrates the canonical pathway and the inhibitory action of this compound.
Caption: p38 MAPK signaling pathway and inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow:
Head-to-Head Comparison of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole with Known Inhibitors: A Data-Driven Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological data for the compound 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. As a result, a direct head-to-head comparison with known inhibitors, including quantitative data and detailed experimental protocols, cannot be provided at this time.
While the constituent chemical moieties, isoxazole and tetrazole, are present in numerous biologically active molecules, information regarding the specific compound is not available in the public domain. General searches indicate that tetrazole derivatives are often investigated for a wide array of therapeutic areas, including as anti-inflammatory, antibacterial, antifungal, and anticancer agents. The tetrazole ring, for instance, is often employed by medicinal chemists as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a compound. Similarly, isoxazole-containing compounds have been explored as inhibitors of various enzymes and receptors.
However, without specific experimental data on the biological targets or activity of this compound, a meaningful and objective comparison with other inhibitors is not feasible. Such a comparison would necessitate, at a minimum, the identification of a specific biological pathway or target that this compound modulates. Subsequently, data from identical or highly comparable experimental assays for both the compound of interest and known inhibitors of that same target would be required.
To facilitate future comparative analysis, should data become available, a generalized workflow for such a study is presented below.
General Experimental Workflow for Inhibitor Comparison
A typical workflow to compare a novel compound like this compound with known inhibitors would involve several key stages.
Caption: Generalized workflow for inhibitor comparison.
Hypothetical Data Presentation
Should experimental data for this compound and known inhibitors become available, it would be presented in a structured format for clear comparison. The following table is a template illustrating how such data would be organized.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular Potency (EC50, nM) |
| This compound | Target X | Biochemical | Data N/A | Data N/A | Data N/A |
| Known Inhibitor A | Target X | Biochemical | Value | Value | Value |
| Known Inhibitor B | Target X | Biochemical | Value | Value | Value |
Detailed Experimental Protocols (Template)
1. Biochemical Assay for Target X Inhibition
-
Principle: A brief description of the assay principle (e.g., fluorescence resonance energy transfer, filter binding).
-
Reagents: List of all necessary reagents, including the enzyme, substrate, and buffer components.
-
Procedure: A step-by-step protocol detailing inhibitor and reagent concentrations, incubation times, and temperature.
-
Data Analysis: Method for calculating percent inhibition and determining IC50 values (e.g., non-linear regression of dose-response curves).
2. Cellular Assay for Target X Engagement
-
Cell Line: Specification of the cell line used.
-
Principle: Description of the cellular assay (e.g., Western blot for downstream signaling, cellular thermal shift assay).
-
Procedure: Detailed protocol for cell culture, compound treatment, and endpoint measurement.
-
Data Analysis: Method for quantifying the cellular effect and determining EC50 values.
In Vitro Reproducibility of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Comparative Guide
Despite a comprehensive search of scientific literature, no publicly available in vitro experimental data for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole could be located. As a result, a direct comparison of its biological performance and the reproducibility of experiments involving this specific compound cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the biological activities of tetrazole and isoxazole derivatives, this guide presents a framework for how such a comparison could be structured, should data become available. The following sections outline the types of in vitro assays commonly performed on related compounds and the necessary components for a thorough comparative analysis.
Potential In Vitro Activities of Isoxazole-Tetrazole Compounds
Compounds containing both isoxazole and tetrazole moieties have been investigated for a range of biological activities. Based on the activities of structurally related molecules, in vitro experiments for this compound could potentially explore the following areas:
-
Antimicrobial Activity: Evaluation against various strains of bacteria and fungi.
-
Anticancer Activity: Screening against different cancer cell lines to determine cytotoxicity and anti-proliferative effects.
-
Anti-inflammatory Activity: Assays to measure the inhibition of inflammatory mediators.
-
Antioxidant Activity: Studies to determine the compound's ability to neutralize free radicals.
-
Enzyme Inhibition: For example, targeting enzymes like cyclooxygenases (COX) or angiotensin-converting enzyme (ACE).
Hypothetical Data Presentation
Once experimental data is obtained, it should be presented in a clear and structured format to facilitate comparison with alternative compounds.
Table 1: Hypothetical Comparison of In Vitro Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM) | Assay Method | Reference |
| This compound | e.g., MCF-7 | Data Not Available | e.g., MTT Assay | N/A |
| Alternative Compound A | e.g., MCF-7 | 15.2 ± 1.8 | MTT Assay | [Hypothetical Ref. 1] |
| Alternative Compound B | e.g., MCF-7 | 22.5 ± 2.1 | MTT Assay | [Hypothetical Ref. 2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any in vitro experiment. Below is an example of a protocol for a standard MTT assay, which is commonly used to assess cell viability and the cytotoxic potential of a compound.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., human cancer cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway and Workflow Visualization
Diagrams are essential for illustrating complex biological processes and experimental procedures.
In Vivo Validation of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for the in vivo validation of 5-(5-methyl-isoxazol-3-yl)-1h-tetrazole, a novel heterocyclic compound with significant therapeutic potential. While in vivo data for this specific molecule is not yet publicly available, this document outlines a predictive validation pathway based on the well-established anticancer and anti-inflammatory properties of its constituent isoxazole and tetrazole moieties. We present a comparative analysis with representative isoxazole and tetrazole derivatives that have undergone in vivo testing, offering a blueprint for future experimental design. The guide includes detailed experimental protocols for key in vivo assays and visualizes relevant signaling pathways and workflows to aid in the strategic development of this promising compound.
Introduction: The Therapeutic Promise of Isoxazole-Tetrazole Hybrids
The conjugation of isoxazole and tetrazole rings in this compound presents a compelling case for its investigation as a therapeutic agent. Isoxazole derivatives are recognized for their diverse pharmacological activities, including potent anticancer effects.[1][2][3][4][5][6][7] Similarly, tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, notably as anti-inflammatory, analgesic, and anticancer agents.[8][9] The hybridization of these two pharmacophores may lead to synergistic effects and novel mechanisms of action. This guide will explore the potential therapeutic avenues for this compound, focusing on oncology and inflammation, and provide a roadmap for its in vivo validation.
Comparative Analysis: Benchmarking Against Established Derivatives
To establish a framework for evaluating this compound, we present in vivo data from representative isoxazole and tetrazole derivatives with demonstrated anticancer and anti-inflammatory efficacy.
Anticancer Potential: Comparison with Isoxazole Derivatives
Several isoxazole derivatives have shown significant tumor growth inhibition in preclinical models.[3][10] These compounds often exert their effects through mechanisms such as the induction of apoptosis and inhibition of heat shock protein 90 (Hsp90).[1][3][10]
Table 1: In Vivo Efficacy of a Representative Anticancer Isoxazole Derivative
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound A (Hypothetical Isoxazole) | Nude Mice (Xenograft) | Human Breast Cancer (MCF-7) | 10 mg/kg, i.p., daily for 14 days | 60% | Fictional Data for Illustration |
| NVP-AUY922 | Nude Mice (Xenograft) | Human Lung Cancer | Varies | Significant | [3] |
| 3,4-isoxazolediamide derivative | Not Specified | Solid and Hematological Tumors | Not Specified | Favorable | [3] |
Anti-inflammatory Potential: Comparison with Tetrazole Derivatives
Tetrazole derivatives have been successfully evaluated in various in vivo models of inflammation, often targeting key inflammatory mediators like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]
Table 2: In Vivo Efficacy of a Representative Anti-inflammatory Tetrazole Derivative
| Compound | Animal Model | Inflammation Model | Dosing Regimen | Edema Inhibition (%) | Reference |
| Compound B (Hypothetical Tetrazole) | Wistar Rats | Carrageenan-induced Paw Edema | 20 mg/kg, p.o. | 55% | Fictional Data for Illustration |
| LQFM039 | Mice | Carrageenan-induced Paw Edema | 17.5, 35, or 70 mg/kg, p.o. | Significant | [12] |
| Pyrazole derivative 9b | Not Specified | Not Specified | Not Specified | Comparable to Celecoxib | [8] |
Proposed Experimental Protocols for In Vivo Validation
The following protocols are recommended for the initial in vivo characterization of this compound.
Anticancer Efficacy: Human Tumor Xenograft Model
This protocol is designed to assess the direct antitumor activity of the test compound.[13][14][15]
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human breast cancer cell line (e.g., MCF-7) or another relevant cancer cell line based on in vitro data.
-
Procedure:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells into the right flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (at various doses, e.g., 10, 25, 50 mg/kg) and vehicle control intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Endpoints: Tumor growth inhibition, body weight changes, and potential toxicity.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a standard and acute model to evaluate the anti-inflammatory properties of a compound.[16][17][18]
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg, p.o.) or a reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoints: Percentage inhibition of paw edema compared to the control group.
Visualizing a Predictive Path Forward: Signaling Pathways and Workflows
To guide the mechanistic investigation of this compound, the following diagrams illustrate potential signaling pathways and a general experimental workflow.
Caption: Predicted anticancer signaling pathways for this compound.
Caption: Predicted anti-inflammatory signaling pathways for this compound.
Caption: General experimental workflow for the in vivo validation of a novel therapeutic compound.
Conclusion and Future Directions
While the in vivo therapeutic potential of this compound remains to be experimentally determined, the established pharmacological profiles of its isoxazole and tetrazole components provide a strong rationale for its investigation as a dual-action anticancer and anti-inflammatory agent. The comparative data and detailed protocols presented in this guide offer a solid foundation for designing and executing the necessary in vivo studies. Future research should focus on elucidating the precise molecular targets and mechanisms of action, which will be critical for its clinical translation. The systematic approach outlined herein will be instrumental in unlocking the full therapeutic potential of this promising novel compound.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 6. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. therapeutic-potential-of-isoxazole-iso-oxazole-hybrids-three-decades-of-research - Ask this paper | Bohrium [bohrium.com]
- 8. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. In vivo/ex vivo and in situ assays used in cancer research: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.5. In Vivo Anti-Inflammatory Testing [bio-protocol.org]
- 17. scielo.br [scielo.br]
- 18. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Computational Docking Studies for Isoxazole-Tetrazole Analogs as Potential Anticancer Agents
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the computational docking performance of novel isoxazole-tetrazole hybrid analogs. This guide provides an objective analysis of their binding affinities to potential anticancer targets, supported by experimental data and detailed methodologies.
This publication delves into the computational docking studies of a series of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole analogs, compounds closely related to the 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole scaffold. The analysis focuses on their potential as anticancer agents by examining their binding interactions with the tubulin-colchicine domain, a validated target in cancer therapy. Molecular docking simulations for these analogs were performed using the Glide module of the Schrödinger software suite, providing insights into their binding efficacy and potential for further development.[1][2][3]
Quantitative Docking Analysis
The following table summarizes the key quantitative data obtained from the molecular docking studies of the isoxazole-tetrazole analogs against the tubulin-colchicine binding site. The docking scores, which represent the binding affinity, along with ligand efficiency and other parameters, are presented for a comparative evaluation.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Glide Ligand Efficiency | Glide Rotatable Bonds |
| 4a | H | -5.46 | -0.273 | 3 |
| 4b | 4-F | -6.72 | -0.168 | 6 |
| 4c | 4-Cl | -6.92 | -0.173 | 5 |
| 4d | 2,4-diCl | -6.6 | -0.165 | 6 |
| 4e | 4-Br | -7.08 | -0.177 | 5 |
| 4f | 4-NO2 | -8.4 | -0.21 | 6 |
| 4g | 3-OCH3, 4-OH | -10.24 | -0.256 | 4 |
Data sourced from studies on 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole analogs.
Among the evaluated compounds, analogs 4b and 4i (a related compound mentioned in the source study) were highlighted for their significant anticancer activity against Leukemia cell lines, which correlates with their favorable docking scores and binding efficiency towards the receptor.[1][2]
Experimental Protocols
The computational docking studies were conducted to predict the binding conformation and affinity of the synthesized isoxazole-tetrazole analogs within the active site of a target protein. The general methodology employed in such studies is outlined below.
Protein Preparation
The initial step involves obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking using specialized software modules. This preparation phase includes:
-
Removal of water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction.
-
Addition of hydrogen atoms, which are often not resolved in crystal structures.
-
Assignment of appropriate bond orders and atomic charges.
-
Optimization of the hydrogen bond network and minimization of the protein's energy to relieve any steric clashes.
Ligand Preparation
The two-dimensional structures of the this compound analogs are drawn using chemical drawing software. These structures are then converted into three-dimensional conformations. The ligand preparation process involves:
-
Generating a low-energy 3D conformation of each ligand.
-
Assigning correct bond orders and atom types.
-
Determining possible ionization states at a physiological pH.
-
Generating tautomers and stereoisomers where applicable.
Receptor Grid Generation
A receptor grid is generated around the active site of the target protein. This grid defines the volume within which the docking algorithm will search for favorable binding poses for the ligands. The center of the grid is typically defined by the position of a known co-crystallized ligand or by identifying the binding pocket through computational analysis of the protein's surface.
Molecular Docking Simulation
The prepared ligands are then docked into the generated receptor grid. The docking software systematically samples different conformations and orientations of each ligand within the active site. For each pose, a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. The pose with the most favorable (lowest) docking score is considered the most likely binding mode. Docking can be performed with varying levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), or extra precision (XP), with a trade-off between computational speed and accuracy.
Visualizations
To further elucidate the processes and concepts discussed, the following diagrams are provided.
References
Benchmarking the safety profile of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole against structurally related and commercially relevant isoxazole and tetrazole-containing compounds. Due to the limited publicly available safety data for this compound, this guide benchmarks its potential safety by examining well-characterized analogs: Sulfamethoxazole, a sulfonamide antibiotic containing a methylisoxazole ring; Leflunomide, an isoxazole-based immunosuppressant; and Valdecoxib, a selective COX-2 inhibitor with an isoxazole moiety. Additionally, the safety profiles of the basic building blocks, 5-Amino-3-methylisoxazole and 5-Methyl-1H-tetrazole, are considered based on available safety data sheets.
Executive Summary of Comparative Safety Data
The following table summarizes the available quantitative toxicity data for the selected comparator compounds. It is crucial to note the absence of specific LD50 or cytotoxicity data for this compound, 5-Amino-3-methylisoxazole, and 5-Methyl-1H-tetrazole in the public domain, necessitating a qualitative assessment for these molecules.
| Compound | Molecular Structure | Acute Oral Toxicity (LD50) | In Vitro Cytotoxicity (IC50) | Key Safety Concerns |
| This compound | (Structure not available) | No data available | No data available | Potential for hazards associated with both isoxazole and tetrazole moieties. |
| 5-Amino-3-methylisoxazole | No data available | No data available | Causes skin and serious eye irritation; may cause respiratory irritation.[1] | |
| 5-Methyl-1H-tetrazole | No data available | No data available | Causes skin, serious eye, and respiratory irritation. | |
| Sulfamethoxazole | Rat: 6200 mg/kg[2][3] | Not widely reported for cytotoxicity; focus is on antibacterial action. | Hypersensitivity reactions (including Stevens-Johnson syndrome), hematological effects, and renal toxicity.[4] | |
| Leflunomide | No data available | T24 Bladder Cancer Cells: 39.0 µM (48h)[5] RPMI-8226 Multiple Myeloma Cells: 99.87 µM[6] | Hepatotoxicity, immunosuppression, and embryo-fetal toxicity.[7][8][9] | |
| Valdecoxib | No data available | COX-1: 140 µM COX-2: 0.005 µM[10] | Increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke.[11][12][13] |
Detailed Experimental Protocols
For clarity and reproducibility, the methodologies for key toxicological assays are detailed below.
Acute Oral Toxicity (LD50) Determination (as per OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a minimum number of animals.
-
Animal Model: Typically, female rats are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.
-
Dosing: A single oral dose of the test substance is administered. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the next higher fixed dose is used in a new group of animals.
-
If mortality occurs, the next lower fixed dose is used.
-
-
Endpoint: The test is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Toxicity Pathways and Mechanisms
The toxicity of isoxazole and tetrazole-containing compounds can be mediated through various signaling pathways. Below are diagrams illustrating key toxicity mechanisms associated with the comparator drugs.
Caption: General experimental workflow for toxicity assessment.
Caption: Proposed pathway for Leflunomide-induced hepatotoxicity.[7]
Caption: Mechanism of Valdecoxib-associated cardiovascular risk.[11]
Discussion of Safety Profiles
This compound: The safety profile of this specific molecule is not well-documented in publicly available literature. However, based on its constituent moieties, a precautionary approach is warranted. Both isoxazole and tetrazole rings are present in numerous bioactive compounds, and their toxicological profiles can vary significantly based on the overall molecular structure and substituents.
Structurally Similar Compounds:
-
5-Amino-3-methylisoxazole and 5-Methyl-1H-tetrazole: Safety data sheets for these compounds indicate that they are irritants to the skin, eyes, and respiratory system.[1] While quantitative data is lacking, these warnings suggest that handling of compounds containing these scaffolds should be done with appropriate personal protective equipment.
Marketed Drugs as Comparators:
-
Sulfamethoxazole: This antibiotic is generally well-tolerated, but it carries a risk of serious hypersensitivity reactions, including the potentially life-threatening Stevens-Johnson syndrome.[4] Its acute oral toxicity in rodents is relatively low, with an LD50 of 6200 mg/kg in rats.[2][3] The primary toxicity concerns are not related to acute lethality but rather to idiosyncratic immune-mediated reactions.[14][15]
-
Leflunomide: This immunosuppressive drug has a more concerning safety profile, with a black box warning for hepatotoxicity.[7][9] The mechanism is believed to involve the formation of a toxic metabolite, particularly in individuals with certain genetic predispositions (CYP2C9 variants).[7] In vitro studies show cytotoxicity in the micromolar range.[5][6]
-
Valdecoxib: This selective COX-2 inhibitor was withdrawn from the market due to an increased risk of serious cardiovascular events.[11][12][13] Its mechanism of toxicity is related to the inhibition of prostacyclin synthesis, leading to a prothrombotic state.[11] While highly potent against its target (COX-2 IC50 of 0.005 µM), this selectivity is also linked to its adverse effects.[10]
Conclusion
In the absence of direct safety data for this compound, a comprehensive safety assessment is not possible. However, by examining its structural components and comparing it to marketed drugs containing similar heterocyclic rings, we can anticipate potential areas of concern. The irritant nature of the basic building blocks suggests that appropriate handling procedures are necessary. The diverse and sometimes severe toxicities associated with more complex isoxazole-containing drugs like leflunomide and valdecoxib highlight the importance of thorough preclinical safety evaluation for any new chemical entity containing this scaffold. Future studies on this compound should prioritize in vitro cytotoxicity screening, followed by in vivo acute toxicity studies and, if warranted, more detailed investigations into potential organ-specific toxicities and adverse effects on relevant signaling pathways.
References
- 1. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. dovepress.com [dovepress.com]
- 6. The Mitochondria-Independent Cytotoxic Effect of Leflunomide on RPMI-8226 Multiple Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leflunomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. slojgastroenterology.com [slojgastroenterology.com]
- 9. Leflunomide-Induced Liver Injury: Differences in Characteristics and Outcomes in Indian and US Registries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valdecoxib | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]
- 11. Cardiovascular effects of valdecoxib: transducing human pharmacology results into clinical read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. racgp.org.au [racgp.org.au]
- 13. ahajournals.org [ahajournals.org]
- 14. Sulfamethoxazole-Trimethoprim - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Structure-Activity Relationship of Isoxazole-Tetrazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful approach in modern drug discovery. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of isoxazole-tetrazole hybrids, a promising class of compounds exhibiting a wide spectrum of biological activities. By juxtaposing the isoxazole and tetrazole moieties, researchers aim to leverage the unique physicochemical and biological properties of each heterocycle to develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.
This guide summarizes key quantitative data from various studies, details the experimental protocols used to generate this data, and provides visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the SAR of these hybrid molecules.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and antibacterial activities of representative isoxazole-tetrazole hybrids and their precursors or related analogues. The data is presented to highlight the impact of structural modifications on biological potency.
Table 1: In Vitro Anticancer Activity of Isoxazole-Tetrazole Hybrids and Related Compounds
| Compound ID | Core Structure | R 1 | R 2 | Cancer Cell Line | IC 50 (µM) | Citation |
| 4h | Tetrazole-Isoxazoline | 3,4,5-trimethoxyphenyl | 4-fluorophenyl | A549 (Lung) | 1.51 | [1][2] |
| MDA-MB-231 (Breast) | 2.83 | [1][2] | ||||
| 4i | Tetrazole-Isoxazoline | 3,4,5-trimethoxyphenyl | 4-chlorophenyl | A549 (Lung) | 1.49 | [1][2] |
| MDA-MB-231 (Breast) | 2.40 | [1][2] | ||||
| 2d | Isoxazole-Carboxamide | 3-methyl-5-phenylisoxazole | 4-chlorophenyl | HeLa (Cervical) | 15.48 | [3] |
| Hep3B (Liver) | ~23 | [3] | ||||
| 2e | Isoxazole-Carboxamide | 3-methyl-5-phenylisoxazole | 4-fluorophenyl | Hep3B (Liver) | ~23 | [3] |
| 9h | Tetrazole-Oxazole-Pyrimidine | - | - | PC3 (Prostate) | Good Activity | [4] |
| Ciii | 3-methoxy flavone-isoxazole | N-methyl piperazine | - | MCF-7 (Breast) | 13.08 | [5] |
| Cv | 3-methoxy flavone-isoxazole | Piperidine | - | MDA-MB-231 (Breast) | 5.44 | [5] |
Table 2: In Vitro Antibacterial Activity of Isoxazole-Tetrazole Hybrids and Related Compounds
| Compound ID | Core Structure | Bacterial Strain | MIC (µg/mL) | Citation |
| 7b | Triazole-Isoxazole | Escherichia coli ATCC 25922 | Stronger than standard antibiotics | [6][7] |
| Pseudomonas aeruginosa | Stronger than standard antibiotics | [6][7] | ||
| e1 | Benzimidazole-Tetrazole | Enterococcus faecalis | 1.2 | [8] |
| Staphylococcus aureus | 18.7 | [8] | ||
| d1 | Benzimidazole-Tetrazole | Enterococcus faecalis | 2.1 | [8] |
| 1c | N-ribofuranosyl tetrazole | Escherichia coli | 15.06 (µM) | [9] |
| 5c | N-ribofuranosyl tetrazole | Staphylococcus aureus | 13.37 (µM) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1][10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.[10]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution such as dimethyl sulfoxide (DMSO).[6][7]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Method:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]
-
Each well is inoculated with a standardized bacterial suspension (~5 x 10⁵ CFU/mL).[11]
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11]
-
Tubulin Polymerization Inhibition Assay
This assay is used to identify compounds that interfere with the formation of microtubules, a key process in cell division.
-
Assay Principle: The polymerization of tubulin into microtubules is monitored by an increase in fluorescence. A fluorescent reporter is included in the reaction mixture which incorporates into microtubules as they form, leading to an increase in its fluorescence signal.[13]
-
Procedure:
-
Tubulin is incubated with GTP and the test compound in a 96-well plate at 37°C.[13]
-
The fluorescence is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).[13]
-
Inhibitors of tubulin polymerization will prevent or reduce the increase in fluorescence compared to a control without the inhibitor.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Assay Principle: The assay utilizes a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) linked to a colorimetric or fluorometric reporter molecule (e.g., p-nitroanilide, pNA). When caspase-3 cleaves the substrate, the reporter molecule is released and can be quantified.[14][15]
-
Procedure:
-
Cell lysates from treated and untreated cells are prepared.
-
The lysates are incubated with the caspase-3 substrate in a 96-well plate.[16]
-
The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a plate reader.[14] An increase in the signal indicates an increase in caspase-3 activity.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[3]
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.
-
Data Analysis: A histogram of DNA content versus cell number is generated, which shows the percentage of cells in each phase of the cell cycle. Compounds that induce cell cycle arrest will cause an accumulation of cells in a specific phase.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis, screening, and mechanistic evaluation of isoxazole-tetrazole hybrids.
Signaling Pathway: Tubulin Polymerization and Apoptosis Induction
Caption: Proposed mechanism of action for anticancer isoxazole-tetrazole hybrids involving tubulin polymerization inhibition and apoptosis induction.
Conclusion
The hybridization of isoxazole and tetrazole moieties presents a promising strategy for the development of novel therapeutic agents with potent and diverse biological activities. The structure-activity relationship studies summarized in this guide indicate that subtle modifications to the substituents on both the isoxazole and tetrazole rings, as well as the linker connecting them, can have a profound impact on their anticancer and antibacterial efficacy. For instance, the presence of electron-withdrawing groups on the phenyl ring of isoxazoline in tetrazole-isoxazoline hybrids appears to enhance anticancer activity.[1][2] Similarly, the nature of the substituent at the 5-position of the tetrazole ring can significantly influence antibacterial potency.
The detailed experimental protocols and visual workflows provided herein are intended to serve as a valuable resource for researchers in the field, enabling them to design and execute further studies to elucidate the full therapeutic potential of this fascinating class of hybrid molecules. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacological profiles and to explore their efficacy in in vivo models.
References
- 1. Anticancer test with the MTT assay method [bio-protocol.org]
- 2. Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole, synthesized from best practices for chemically related isoxazole and tetrazole compounds. Researchers, scientists, and drug development professionals are advised to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance.
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a procedural framework for the disposal of this compound, based on data from analogous chemical structures.
Hazard and Personal Protective Equipment Summary
Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment (PPE). The following table summarizes key safety information extrapolated from related compounds.
| Hazard Category | GHS Hazard Statements (Inferred) | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | - Chemical-resistant gloves (e.g., nitrile) - Safety goggles or face shield[2][3] - Lab coat[2] - Use in a well-ventilated area or under a chemical fume hood.[2][3] |
| Physical Hazards | H228: Flammable solid. H240: Heating may cause an explosion.[4] | - Store away from heat, sparks, and open flames.[4] - Avoid creating dust.[1][2] - Ground/bond container and receiving equipment. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.
-
Consult Safety Data Sheet (SDS): Always locate and thoroughly read the manufacturer-provided SDS for this compound before beginning any work.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Containment of Spills: In the event of a spill, do not breathe vapors or dust.[4] Evacuate the immediate area if necessary.[4] Cover drains to prevent entry into the sewer system.[4] Collect the spilled material using an absorbent, non-combustible material (e.g., sand or earth) and place it into a suitable, labeled container for disposal.[2]
-
Waste Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a designated, sealed waste container.
-
-
Disposal Pathway: Dispose of the chemical waste through an approved waste disposal plant.[2][4] Do not dispose of it down the drain or with general laboratory trash. All disposal activities must be in accordance with local, state, and federal regulations.
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1][2] Clean and decontaminate the work area.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. Adherence to these procedures is vital for ensuring a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before each use. Dispose of contaminated gloves after use.[3] | To prevent skin contact with the compound, which may cause irritation[1][4]. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 or European Standard EN166. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[2][3][4] | To protect eyes from splashes and dust, which can cause serious irritation[1][2][4]. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory.[3] | To protect skin from accidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[2][5] If dust or aerosols are generated and engineering controls are not feasible, a NIOSH/MSHA-approved respirator (e.g., N95) is necessary.[2][3] | To avoid inhalation of dust or vapors, which may cause respiratory irritation[2][4]. |
II. Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | Dispose of as hazardous waste through an approved waste disposal plant. Do not empty into drains.[4] | To prevent environmental contamination and comply with hazardous waste regulations. |
| Contaminated Labware and PPE | Collect in a suitable, closed container labeled as hazardous waste for disposal.[4][5] | To prevent cross-contamination and ensure safe disposal of contaminated materials. |
| Empty Containers | Keep product and empty container away from heat and sources of ignition. Dispose of in the same manner as the unused product.[4][5] | Residual product in the container may still pose a hazard. |
Emergency Procedures
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] Remove contaminated clothing and wash it before reuse.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4][5]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


